ROS 234
Description
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Properties
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist. Its mechanism of action is centered on its ability to block the inhibitory effects of the H3 receptor, a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system. By antagonizing the H3 receptor, this compound dioxalate enhances the release of histamine and other key neurotransmitters, leading to its observed pharmacological effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound dioxalate, including its interaction with the H3 receptor signaling pathway, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
The primary mechanism of action of this compound dioxalate is its competitive antagonism of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.[1]
As a presynaptic autoreceptor, the H3 receptor is located on histaminergic neurons and functions as a negative feedback mechanism. When activated by histamine, it inhibits further synthesis and release of histamine.
As a presynaptic heteroreceptor, the H3 receptor is also found on non-histaminergic neurons, where it modulates the release of other important neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.
By binding to the H3 receptor without activating it, this compound dioxalate blocks the binding of the endogenous agonist, histamine. This action disinhibits the negative feedback loop, leading to an increased release of histamine and other neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to be the basis for the potential therapeutic effects of H3 receptor antagonists in various neurological and psychiatric disorders.
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor, upon activation by an agonist like histamine, initiates an intracellular signaling cascade that leads to the inhibition of neurotransmitter release. This compound dioxalate, as an antagonist, prevents this cascade from occurring.
-
G Protein Coupling and Adenylyl Cyclase Inhibition: The H3 receptor is coupled to Gi/o proteins. Agonist binding causes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, particularly N-type voltage-gated calcium channels. This interaction reduces calcium influx into the presynaptic terminal.
-
Inhibition of Neurotransmitter Release: The combination of reduced cAMP levels and decreased calcium influx ultimately results in the inhibition of neurotransmitter release from the presynaptic neuron.
By blocking the initial agonist binding step, this compound dioxalate prevents the activation of this inhibitory signaling pathway, thereby promoting neurotransmitter release.
Caption: Signaling pathway of the histamine H3 receptor.
Quantitative Pharmacological Data
The potency and efficacy of this compound dioxalate have been quantified in several key preclinical studies. The following tables summarize the available quantitative data.
| Parameter | Value | Assay System | Reference |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [2] |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [2] |
| ED50 | 19.12 mg/kg (i.p.) | Ex vivo binding in Rat cerebral cortex | [2] |
Table 1: Key Pharmacological Parameters of this compound Dioxalate
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound dioxalate. Disclaimer: The full-text articles for the primary studies were not available. The following protocols are based on standard and widely accepted methods for these assays and may not reflect the exact procedures used in the original publications.
H3 Receptor Binding Affinity (pKi) Determination in Rat Cerebral Cortex
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H3 receptor in rat brain tissue.
Materials:
-
Rat cerebral cortex tissue
-
Radioligand: [³H]-(R)-α-methylhistamine ([³H]-RAMHA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test Compound: this compound dioxalate
-
Non-specific binding control: High concentration of a known H3 agonist (e.g., 10 µM (R)-α-methylhistamine)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A range of concentrations of the test compound (this compound dioxalate).
-
[³H]-RAMHA at a final concentration close to its Kd (e.g., 1 nM).
-
Membrane preparation.
-
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki.
-
Caption: Workflow for H3 receptor binding affinity assay.
H3 Receptor Antagonist Potency (pKB) Determination in Guinea-Pig Ileum
This protocol describes a functional assay to determine the antagonist potency of a test compound on the histamine H3 receptor in an isolated guinea-pig ileum preparation.
Materials:
-
Guinea pig
-
Tyrode's solution (physiological salt solution)
-
H3 receptor agonist: (R)-α-methylhistamine
-
Test compound: this compound dioxalate
-
Organ bath with a transducer to measure muscle contraction
-
Stimulator for electrical field stimulation
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in oxygenated Tyrode's solution.
-
Clean the ileum segment and cut it into 2-3 cm long pieces.
-
Mount a segment in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
-
Functional Assay:
-
Apply electrical field stimulation to the tissue to induce cholinergic contractions.
-
Establish a cumulative concentration-response curve for the H3 agonist ((R)-α-methylhistamine) by adding increasing concentrations to the organ bath and measuring the inhibition of the electrically induced contractions.
-
Wash the tissue and allow it to recover.
-
Add a fixed concentration of the antagonist (this compound dioxalate) to the organ bath and allow it to equilibrate for a set period (e.g., 30 minutes).
-
In the presence of the antagonist, re-establish the concentration-response curve for the H3 agonist.
-
Repeat this process with several different concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the log of the agonist concentration versus the response (inhibition of contraction) for each antagonist concentration.
-
Determine the EC50 of the agonist in the absence and presence of each antagonist concentration.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Perform a Schild regression by plotting the log(DR-1) against the log of the antagonist concentration.
-
The x-intercept of the Schild plot gives the pA₂, which is equivalent to the pKB for a competitive antagonist.
-
Ex Vivo H3 Receptor Occupancy (ED50) Determination in Rat Cerebral Cortex
This protocol describes an ex vivo binding assay to determine the dose of a test compound required to occupy 50% of the H3 receptors in the brain after systemic administration.
Materials:
-
Rats
-
Test compound: this compound dioxalate
-
Radioligand: [³H]-(R)-α-methylhistamine ([³H]-RAMHA)
-
Homogenization buffer
-
Wash buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
In Vivo Dosing:
-
Administer different doses of this compound dioxalate (e.g., intraperitoneally) to groups of rats.
-
Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At a specific time point after dosing, humanely euthanize the rats.
-
Rapidly dissect the cerebral cortex and freeze it.
-
-
Ex Vivo Binding:
-
Prepare cerebral cortex membranes from each animal as described in the pKi determination protocol.
-
Incubate a fixed amount of the membrane preparation with the radioligand ([³H]-RAMHA) at a concentration near its Kd. No unlabeled antagonist is added in vitro.
-
Measure the specific binding of the radioligand for each dose group.
-
-
Data Analysis:
-
The amount of specific radioligand binding will be inversely proportional to the in vivo receptor occupancy by the test compound.
-
Calculate the percentage of receptor occupancy for each dose compared to the vehicle-treated group.
-
Plot the percentage of receptor occupancy against the dose of the test compound.
-
Determine the ED50, the dose that produces 50% receptor occupancy, from the dose-response curve.
-
Caption: Workflow for ex vivo H3 receptor occupancy assay.
Conclusion
This compound dioxalate is a potent histamine H3 receptor antagonist. Its mechanism of action involves the blockade of the inhibitory H3 receptor, leading to an enhanced release of histamine and other neurotransmitters. The quantitative data from preclinical studies confirm its high affinity and potency. The experimental protocols detailed in this guide provide a framework for the pharmacological characterization of this and similar compounds targeting the histaminergic system. Further research into the therapeutic applications of this compound dioxalate and other H3 receptor antagonists is warranted, given their potential to modulate key neurotransmitter systems involved in a range of CNS disorders.
References
An In-depth Technical Guide to ROS 234 Dioxalate: A Potent Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ROS 234 dioxalate, a potent antagonist of the histamine H3 receptor. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound dioxalate, chemically known as N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a small molecule with a molecular formula of C₁₃H₁₅N₅·2C₂H₂O₄ and a molecular weight of 421.37 g/mol . Its structure features a benzimidazole core linked to an imidazole moiety through a propyl chain.
Caption: 2D Chemical Structure of this compound dioxalate.
Quantitative chemical and physical properties of this compound dioxalate are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | |
| Molecular Weight | 421.37 g/mol | |
| Chemical Name | N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate | [1] |
| CAS Number | 1781941-93-2 | |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble to 50 mM in water and DMSO | |
| Storage | Desiccate at Room Temperature | [1] |
Mechanism of Action and Signaling Pathways
This compound dioxalate exerts its pharmacological effects as a potent antagonist of the histamine H3 receptor.[1][2][3] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central and peripheral nervous systems. As an antagonist, this compound dioxalate blocks the constitutive activity of the H3 receptor, leading to an enhanced release of these neurotransmitters.
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. The antagonism of this receptor by compounds like this compound dioxalate modulates several downstream signaling cascades.
References
An In-Depth Technical Guide to the Synthesis and Characterization of ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of ROS 234 dioxalate, a potent histamine H3 receptor antagonist. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound dioxalate is a high-affinity antagonist for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor plays a crucial role in modulating the release of histamine and other neurotransmitters. Consequently, H3 receptor antagonists like this compound dioxalate are valuable research tools and potential therapeutic agents for a range of neurological and psychiatric disorders. This guide details the chemical synthesis, analytical characterization, and pharmacological assessment of this compound.
Synthesis of this compound Dioxalate
While the specific, step-by-step synthesis of this compound dioxalate is detailed in proprietary literature, a general and representative synthetic workflow for its parent class of 2-aminobenzimidazole derivatives can be described. The synthesis typically involves the construction of the 2-aminobenzimidazole core followed by alkylation with a suitable side chain containing the imidazole moiety.
A plausible synthetic route, based on established methods for this class of compounds, is outlined below. This process begins with the formation of a substituted 2-aminobenzimidazole, which is then coupled with an imidazolylpropyl halide. The final step involves the formation of the dioxalate salt.
Characterization of this compound Dioxalate
The structural confirmation and purity assessment of this compound dioxalate are critical for its use in biological assays. Standard analytical techniques are employed for its characterization.
3.1. Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compound. The spectra would confirm the presence of the benzimidazole and imidazole rings, the propyl linker, and the correct number of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the free base and to confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=N bonds.
3.2. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of the final compound. A purity of ≥98% is generally required for in vitro and in vivo studies.
Quantitative Data Summary
The biological activity of this compound dioxalate has been quantified in various assays. The key parameters are summarized in the table below.
| Parameter | Value | Species/System | Reference |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |
| ED50 | 19.12 mg/kg (i.p.) | ex vivo Rat cerebral cortex | [1][2] |
Mechanism of Action and Signaling Pathway
This compound dioxalate functions as a potent antagonist at the histamine H3 receptor. The H3 receptor is a Gi/o-coupled GPCR. Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound dioxalate blocks the binding of histamine to the H3 receptor, thereby preventing this signaling cascade and leading to an increase in the release of histamine and other neurotransmitters.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound dioxalate.
6.1. Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound dioxalate for the histamine H3 receptor.
Materials:
-
Membranes from cells expressing the histamine H3 receptor (e.g., from rat cerebral cortex or a recombinant cell line).
-
[³H]-(R)-α-methylhistamine (a radiolabeled H3 receptor agonist).
-
This compound dioxalate (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM unlabeled (R)-α-methylhistamine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound dioxalate in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the various dilutions of this compound dioxalate.
-
100 µL of the membrane preparation.
-
50 µL of [³H]-(R)-α-methylhistamine (at a concentration close to its Kd).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound dioxalate from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
6.2. [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound dioxalate to antagonize agonist-stimulated G-protein activation.
Materials:
-
Membranes from cells expressing the histamine H3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
An H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
This compound dioxalate (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
GTPγS (unlabeled, for non-specific binding).
-
Other materials as in the radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound dioxalate and a fixed concentration of the H3 agonist in assay buffer.
-
In a 96-well plate, add:
-
50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
50 µL of the this compound dioxalate dilutions.
-
50 µL of the H3 agonist.
-
50 µL of the membrane preparation.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction, filter, wash, and count radioactivity as described for the radioligand binding assay.
-
Analyze the data to determine the ability of this compound dioxalate to inhibit the agonist-induced increase in [³⁵S]GTPγS binding and calculate its pA₂ or IC₅₀ value.
Conclusion
This compound dioxalate is a valuable pharmacological tool for studying the histamine H3 receptor. This guide provides a comprehensive overview of its synthesis, characterization, and biological evaluation. The detailed protocols and data presented herein should serve as a useful resource for researchers in the field of drug discovery and development.
Disclaimer: The synthesis protocol provided is a representative example for the 2-aminobenzimidazole class of compounds and may require optimization for the specific synthesis of this compound dioxalate. For exact protocols and characterization data, consulting the primary literature is recommended.
References
An In-Depth Technical Guide to ROS 234 Dioxalate: A Potent Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROS 234 dioxalate has emerged as a potent and selective antagonist for the histamine H3 receptor, a key player in the modulation of neurotransmitter release within the central nervous system. This technical guide provides a comprehensive overview of the core pharmacological characteristics of this compound dioxalate, including its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies employed in its evaluation. The document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development, offering insights into the scientific foundation of this compound and its potential as a research tool.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Its strategic location in the central nervous system has made it an attractive target for the development of therapeutic agents for a range of neurological and psychiatric disorders. This compound dioxalate is a notable compound in this area, demonstrating high affinity and antagonist activity at the H3 receptor. This guide synthesizes the available data on this compound dioxalate to facilitate a deeper understanding of its pharmacological profile.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound dioxalate, providing a clear comparison of its activity across different experimental models.
Table 1: Receptor Binding Affinity
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| pKi | Rat | Cerebral Cortex | 8.90 | [1][2] |
Table 2: In Vitro Functional Antagonism
| Parameter | Species | Tissue Preparation | Value | Reference |
| pKB | Guinea-pig | Ileum | 9.46 | [1][2] |
Table 3: In Vivo Activity
| Parameter | Species | Assay | Value (mg/kg, i.p.) | Reference |
| ED50 | Rat | ex vivo binding in cerebral cortex | 19.12 | [1][2] |
It is consistently noted that this compound dioxalate exhibits poor penetration of the blood-brain barrier.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by compounds like this compound dioxalate blocks the downstream signaling cascade initiated by histamine.
Experimental Workflow for In Vitro Binding Assay
The determination of the binding affinity (pKi) of this compound dioxalate to the H3 receptor typically involves a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited.
Radioligand Binding Assay (Rat Cerebral Cortex)
This protocol is a generalized procedure based on standard methods for H3 receptor binding assays.
Objective: To determine the binding affinity (Ki) of this compound dioxalate for the histamine H3 receptor in rat cerebral cortex membranes.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]Nα-methylhistamine
-
Unlabeled ligand for non-specific binding determination (e.g., histamine or a potent H3 agonist)
-
This compound dioxalate solutions of varying concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat cerebral cortex in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in assay buffer.
-
Binding Assay: In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]Nα-methylhistamine, and varying concentrations of this compound dioxalate. For determining non-specific binding, a separate set of tubes should contain the membrane preparation, radioligand, and a high concentration of an unlabeled H3 ligand.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound dioxalate by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound dioxalate concentration to generate a competition curve. Calculate the IC50 value (the concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand) from this curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Guinea Pig Ileum)
This protocol describes a classic organ bath experiment to assess the functional antagonist activity of this compound dioxalate.
Objective: To determine the functional antagonist potency (pKB) of this compound dioxalate at the histamine H3 receptor in isolated guinea pig ileum.
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit solution or similar physiological salt solution
-
Histamine H3 receptor agonist (e.g., R-α-methylhistamine)
-
This compound dioxalate solutions of varying concentrations
-
Organ bath setup with an isometric transducer and data acquisition system
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated physiological salt solution maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Response: Elicit contractions of the ileum by electrical field stimulation. The H3 receptor agonist inhibits these contractions in a concentration-dependent manner.
-
Antagonist Incubation: In the presence of a fixed concentration of this compound dioxalate, repeat the concentration-response curve for the H3 agonist.
-
Data Analysis: The antagonist will cause a rightward shift in the agonist concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, which is equivalent to the pKB for a competitive antagonist. This is typically done using the Schild equation.
Ex Vivo Binding Assay (Rat Brain)
This assay measures the in vivo occupancy of H3 receptors by this compound dioxalate after systemic administration.
Objective: To determine the in vivo potency (ED50) of this compound dioxalate to occupy histamine H3 receptors in the rat brain.
Materials:
-
Rats
-
This compound dioxalate for intraperitoneal (i.p.) injection
-
Radioligand for H3 receptor (e.g., [3H]Nα-methylhistamine)
-
Homogenization and assay buffers
-
Filtration and scintillation counting equipment
Procedure:
-
Drug Administration: Administer various doses of this compound dioxalate to different groups of rats via intraperitoneal injection. A control group receives the vehicle.
-
Tissue Collection: At a predetermined time after injection, euthanize the rats and rapidly dissect the cerebral cortex.
-
Membrane Preparation: Prepare cortical membranes from each animal as described in the radioligand binding assay protocol.
-
Ex Vivo Binding: Incubate the prepared membranes with a saturating concentration of the H3 radioligand.
-
Quantification and Analysis: Measure the amount of specific radioligand binding for each dose group. The dose of this compound dioxalate that causes a 50% reduction in specific binding compared to the vehicle-treated group is the ED50.
Conclusion
This compound dioxalate is a well-characterized, potent, and selective histamine H3 receptor antagonist. The data presented in this guide, derived from standard and robust pharmacological assays, confirm its utility as a valuable research tool for investigating the physiological and pathophysiological roles of the H3 receptor. While its poor blood-brain barrier permeability may limit its direct therapeutic application for central nervous system disorders requiring high brain concentrations, it remains an excellent compound for peripheral H3 receptor studies and as a reference compound in the development of new H3 receptor antagonists with improved pharmacokinetic profiles. This technical guide provides the foundational information necessary for researchers to effectively utilize and build upon the existing knowledge of this compound dioxalate.
References
In Vitro Binding Affinity and Mechanism of Action of ROS 234 Dioxalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: ROS 234 dioxalate is a potent and selective antagonist for the histamine H3 receptor.[1][2][3][4] This compound has been characterized in preclinical studies, demonstrating high binding affinity for H3 receptors in various tissues. Due to its limited ability to cross the blood-brain barrier, its effects are primarily localized to peripheral systems.[3][4] This technical guide provides a detailed summary of the in vitro binding affinity of this compound dioxalate, the experimental protocols used for its characterization, and its role within the H3 receptor signaling pathway.
In Vitro Binding Affinity Data
The binding affinity of this compound dioxalate has been quantified using various in vitro assays, which highlight its potency at H3 receptors from different species. The key affinity parameters are summarized below.
| Parameter | Value | Receptor Source | Species | Reference |
| pKi | 8.90 | Cerebral Cortex | Rat | [1][2] |
| pKB | 9.46 | Ileum | Guinea Pig | [1][2][3][4] |
Note: The pKi and pKB values are negative logarithms of the inhibitor constant (Ki) and antagonist dissociation constant (KB), respectively. Higher values indicate greater binding affinity.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of binding affinity data. Based on the characterization of this compound dioxalate as an H3 antagonist, the following protocols represent standard methodologies employed in such studies.
2.1 Radioligand Competition Binding Assay (for Ki Determination)
This assay measures the ability of an unlabeled compound (this compound dioxalate) to compete with a radiolabeled ligand for binding to the target receptor.
-
Tissue Preparation: Rat cerebral cortex is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membrane fraction containing the H3 receptors. The resulting pellet is washed and resuspended in the assay buffer.
-
Assay Components:
-
Radioligand: A specific H3 receptor agonist or antagonist with high affinity, such as [3H]-(R)-α-methylhistamine, is used at a concentration near its Kd value.
-
Test Compound: this compound dioxalate is prepared in a series of increasing concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled H3 ligand (e.g., thioperamide) is used to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The membrane preparation, radioligand, and varying concentrations of this compound dioxalate are incubated together at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of this compound dioxalate that inhibits 50% of the specific radioligand binding) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2.2 Functional Antagonism Assay (for KB Determination)
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist, typically in an isolated tissue preparation.
-
Tissue Preparation: The guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Experimental Setup: The tissue is connected to an isometric force transducer to measure muscle contractions.
-
Procedure:
-
A cumulative concentration-response curve is generated for a selective H3 receptor agonist (e.g., R-α-methylhistamine), which inhibits electrically induced contractions of the ileum.
-
The tissue is then washed and incubated with a fixed concentration of this compound dioxalate for a set period.
-
A second concentration-response curve for the agonist is generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of this compound dioxalate.
-
-
Data Analysis: The antagonistic effect is quantified by the rightward shift in the agonist's concentration-response curve. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. The pA2 value, which is equivalent to the pKB for a competitive antagonist, is determined from a Schild plot analysis.
Visualized Workflows and Signaling Pathways
3.1 Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the Ki value of a compound.
Caption: Workflow for a competitive radioligand binding assay.
3.2 Signaling Pathway: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. As an autoreceptor, its activation by histamine inhibits further histamine synthesis and release. This compound dioxalate, as an antagonist, blocks this action.
Caption: Histamine H3 receptor antagonist signaling pathway.
References
The Enigmatic Subtype Selectivity of ROS 234 Dioxalate for Histamine H3 Receptors: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of ROS 234 dioxalate's interaction with the histamine H3 receptor (H3R), with a specific focus on the critical yet largely unexplored area of its selectivity for H3R subtypes. While this compound dioxalate is recognized as a potent H3R antagonist, a comprehensive profile of its activity across the various H3R isoforms is not available in publicly accessible literature. This guide, therefore, summarizes the existing data for this compound dioxalate and, in the absence of subtype-specific data for this compound, provides a detailed overview of H3R isoform pharmacology and the methodologies required to assess subtype selectivity, using data from other reference compounds to illustrate these principles.
This compound Dioxalate: A Profile of a Potent H3 Receptor Antagonist
This compound dioxalate has been characterized as a potent antagonist of the histamine H3 receptor. The majority of available data originates from studies on rodent and guinea pig tissues, which express a heterogeneous population of H3 receptors. These studies do not differentiate between the various splice variants of the receptor.
Table 1: Summary of Reported In Vitro and In Vivo Activity of this compound Dioxalate
| Parameter | Species/Tissue | Value | Reference |
| pKi | Rat cerebral cortex | 8.90 | [1][2] |
| pKB | Guinea-pig ileum | 9.46 | [1][2][3] |
| ED50 (ex vivo) | Rat cerebral cortex (i.p. admin) | 19.12 mg/kg | [1][2][3] |
Note: The provided data demonstrates high affinity and functional antagonism at the H3 receptor but does not provide insight into its selectivity for different H3 receptor isoforms.
The Landscape of Histamine H3 Receptor Isoforms
The complexity of H3 receptor pharmacology is significantly increased by the existence of multiple isoforms generated through alternative splicing of the H3R gene.[4][5] These isoforms primarily differ in the length and composition of their third intracellular loop (ICL3) and C-terminal tail, regions crucial for G-protein coupling and signaling regulation.[4] In humans, at least seven functionally competent 7TM isoforms have been identified, including H3(445), H3(453), H3(415), H3(413), H3(373), H3(365), and H3(329).[6][7]
Historically, drug discovery efforts have predominantly focused on the H3(445) isoform, which is often considered the canonical receptor.[7] However, recent research highlights that other isoforms, such as H3(365), are also expressed in various brain regions and can exhibit distinct pharmacological properties.[7] This emerging understanding underscores the importance of profiling new chemical entities against a panel of H3R isoforms.
Table 2: Comparative Binding Affinities of Reference Ligands for Human H3 Receptor Isoforms
As data for this compound dioxalate is unavailable, this table presents data for the agonist radioligand [3H]Nα-methylhistamine ([3H]NAMH) to illustrate the differential pharmacology across isoforms.
| H3R Isoform | [3H]NAMH Kd (nM) |
| H3(453) | Higher than shorter isoforms |
| H3(445) | Higher than shorter isoforms |
| H3(415) | Higher than shorter isoforms |
| H3(413) | Higher than shorter isoforms |
| H3(373) | Lower than longer isoforms |
| H3(365) | Lower than longer isoforms |
| H3(329) | Lower than longer isoforms |
Source: Adapted from Gao et al., 2023.[8] Note: The study indicates a higher affinity (lower Kd) for the shorter isoforms.
This differential affinity of a standard agonist highlights the potential for subtype-selective activity among H3R ligands.
Experimental Protocols for Determining H3 Receptor Subtype Selectivity
To ascertain the selectivity of a compound like this compound dioxalate for H3R subtypes, a series of binding and functional assays utilizing cells expressing individual recombinant human H3R isoforms are necessary.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific receptor isoform by assessing its ability to displace a radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
HEK293T cells are transiently transfected with plasmids encoding for a single human H3R isoform (e.g., H3(445), H3(365), etc.).
-
After 48 hours, cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation.
-
Membrane protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Membrane preparations (typically 10-30 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a suitable H3R radioligand, such as the agonist [3H]Nα-methylhistamine ([3H]NAMH), is added. The concentration is typically chosen to be close to its Kd value for the respective isoform.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound dioxalate) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H3R ligand (e.g., 10 µM histamine).
-
The reaction is incubated to equilibrium (e.g., 60-90 minutes at 25°C).
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The resulting data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or inverse agonist at a specific isoform and to quantify its potency and efficacy. Since H3 receptors are primarily coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Protocol: cAMP Accumulation Assay
-
Cell Culture and Treatment:
-
HEK293T cells stably or transiently expressing a single H3R isoform are seeded in multi-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure antagonist activity, cells are incubated with varying concentrations of the test compound (e.g., this compound dioxalate) followed by stimulation with a fixed concentration of an H3R agonist (e.g., histamine or (R)-α-methylhistamine) and a cAMP-stimulating agent (e.g., forskolin).
-
To measure agonist or inverse agonist activity, cells are incubated with varying concentrations of the test compound in the presence of forskolin alone.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
-
Data Analysis:
-
For antagonists, the IC50 value is determined from the concentration-response curve, and the Schild regression analysis can be used to determine the pA2 value.
-
For agonists, the EC50 and Emax values are determined.
-
For inverse agonists, the IC50 and Imax values are determined.
-
Visualizing H3 Receptor Signaling and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the canonical H3 receptor signaling pathway and a typical experimental workflow for assessing subtype selectivity.
H3 Receptor Signaling Pathway
Caption: Canonical H3 Receptor Signaling Pathway.
Experimental Workflow for H3R Subtype Selectivity Profiling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Pharmacokinetic Profile of ROS 234 Dioxalate
Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetic profile of ROS 234 dioxalate. Comprehensive pharmacokinetic data, such as Cmax, Tmax, AUC, and plasma half-life, are not available in the public domain. The primary research articles describing the initial studies of this compound are not openly accessible, limiting the detail that can be provided on experimental protocols.
Introduction
This compound dioxalate is a research compound identified as a potent histamine H3 receptor antagonist.[1][2][3] It belongs to the 2-aminobenzimidazole class of compounds.[4] The available data focuses on its in vitro and ex vivo receptor binding affinity and its limited ability to cross the blood-brain barrier. This document collates the existing information to provide a concise technical overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound dioxalate functions as a potent antagonist at the histamine H3 receptor.[1][2][3] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively, in the central and peripheral nervous systems. By blocking the H3 receptor, this compound dioxalate is expected to increase the release of histamine and other neurotransmitters.
Signaling Pathway of H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound dioxalate blocks the binding of histamine to the H3 receptor, thereby inhibiting this signaling cascade and preventing the downstream effects of H3 receptor activation.
Caption: Signaling pathway of the H3 receptor and the antagonistic action of this compound dioxalate.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for this compound dioxalate are not available in the reviewed literature. The primary focus of the existing data is on its distribution, specifically its ability to access the central nervous system.
Absorption, Metabolism, and Excretion
No information is publicly available regarding the absorption, metabolism, or excretion of this compound dioxalate.
Distribution
The key reported pharmacokinetic characteristic of this compound dioxalate is its poor penetration of the blood-brain barrier.[1][2][3] This is supported by an ex vivo binding study in rats, which demonstrated limited central nervous system access.[1][2][3]
Quantitative Pharmacological Data
The available quantitative data for this compound dioxalate primarily relates to its in vitro and ex vivo potency as an H3 receptor antagonist.
In Vitro and Ex Vivo Potency
| Parameter | Value | Species | Tissue/System | Reference |
| pKi | 8.90 | Rat | Cerebral Cortex H3-Receptor | [1][3] |
| pKB | 9.46 | Guinea-pig | Ileum H3-Receptor | [1][3] |
| ED50 | 19.12 mg/kg (i.p.) | Rat | Cerebral Cortex (ex vivo) | [1][3] |
Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration |
| Cmax | Not Available | - | - |
| Tmax | Not Available | - | - |
| AUC | Not Available | - | - |
| Half-life (t½) | Not Available | - | - |
| Bioavailability | Not Available | - | - |
| CNS Penetration | Poor/Limited | Rat | Intraperitoneal |
Experimental Protocols
Due to the inaccessibility of the full-text primary literature, detailed, compound-specific experimental protocols cannot be provided. The following is a generalized, representative protocol for an ex vivo binding study to assess CNS receptor occupancy, based on the available information that such a study was conducted for this compound dioxalate.
Representative Protocol: Ex Vivo H3 Receptor Occupancy in Rat Brain
Objective: To determine the in vivo potency of a test compound (e.g., this compound dioxalate) in occupying H3 receptors in the rat brain after peripheral administration.
Animals: Male Wistar rats (or other appropriate strain).
Procedure:
-
Animals are administered various doses of the test compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via a specific route (e.g., intraperitoneal injection).
-
At a predetermined time point after administration (e.g., 30 or 60 minutes), animals are euthanized.
-
The brains are rapidly excised and the cerebral cortices are dissected on ice.
-
Brain tissue is homogenized in a suitable buffer.
-
The homogenates are subjected to centrifugation to isolate cell membranes.
-
The membrane preparations are incubated with a radiolabeled H3 receptor ligand (e.g., [3H]-(R)-α-methylhistamine) to determine the amount of unoccupied H3 receptors.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled H3 receptor agonist or antagonist.
-
The radioactivity in the samples is measured using liquid scintillation counting.
-
The percentage of H3 receptor occupancy for each dose of the test compound is calculated by comparing the specific binding in the brains of treated animals to that in vehicle-treated animals.
-
The ED50 (the dose required to achieve 50% receptor occupancy) is determined by non-linear regression analysis of the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an ex vivo binding study to determine CNS receptor occupancy.
Caption: Generalized workflow for an ex vivo CNS receptor occupancy study.
Conclusion
The available data on this compound dioxalate indicate that it is a potent histamine H3 receptor antagonist. The most significant piece of pharmacokinetic information is its limited ability to penetrate the central nervous system, as evidenced by an ex vivo binding study in rats. A comprehensive pharmacokinetic profile, including data on its absorption, metabolism, and excretion, is not publicly available. Further research would be required to fully characterize the ADME properties of this compound.
References
Technical Guide: Solubility and Characteristics of ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the solubility of ROS 234 dioxalate in Dimethyl Sulfoxide (DMSO) and water. It includes quantitative data, detailed experimental protocols for solubility determination, and a look into the compound's mechanism of action through its associated signaling pathway.
Introduction to this compound Dioxalate
This compound dioxalate is a potent Histamine H3 (H₃) receptor antagonist.[1][2] It is recognized for its high affinity for the H₃ receptor, with a pKᵢ of 8.90 for the rat cerebral cortex receptor.[2] The H₃ receptor primarily functions as a presynaptic autoreceptor in the central nervous system, where it modulates the release of histamine and other neurotransmitters.[3] Due to this role, H₃ receptor antagonists like this compound dioxalate are investigated for their potential in treating various neurological and cognitive disorders.[4] The compound has the chemical formula C₁₃H₁₅N₅·2C₂H₂O₄ and a molecular weight of 421.37.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property in drug discovery, influencing its formulation, delivery, and bioavailability. Below is a summary of the known solubility limits for this compound dioxalate in two common laboratory solvents.
| Solvent | Molar Solubility (mM) |
| Water | 50 |
| DMSO | 50 |
This data is based on information provided by chemical suppliers.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for preclinical research. The two primary methods are the thermodynamic (shake-flask) and kinetic methods. The kinetic method is often employed in high-throughput screening during early drug discovery.
Kinetic Solubility Determination using a DMSO Stock Solution
This method assesses the solubility of a compound in an aqueous buffer after being introduced from a concentrated DMSO stock. It is a widely used high-throughput method to estimate aqueous solubility.
Materials:
-
This compound dioxalate
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Spectrophotometer (plate reader) or HPLC-UV/LC-MS system
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound dioxalate (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. For higher solubility, gentle warming (to 37°C) or sonication can be applied.
-
Serial Dilution: If creating a standard curve, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution (e.g., 2 µL of 10 mM stock) to a larger volume of aqueous buffer (e.g., 198 µL of PBS pH 7.4) in the wells of a 96-well plate. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.
-
Incubation and Equilibration: Seal the plate and incubate at room temperature for a set period (typically 1.5 to 24 hours) with continuous shaking. This allows for the precipitation of the compound that is insoluble at the tested concentration.
-
Separation of Precipitate: Following incubation, separate any precipitated solid. This is commonly done by filtering the plate through a filter plate (e.g., 0.45 µm) or by centrifugation followed by careful removal of the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant. This can be done using a variety of methods:
-
UV/Vis Spectrophotometry: Measure the absorbance at the compound's λₘₐₓ and determine the concentration using a standard curve prepared in the same solvent mixture (e.g., 1% DMSO in PBS).
-
HPLC or LC/MS: For higher accuracy and for compounds with low UV absorbance, quantify the concentration using a validated HPLC or LC/MS method.[5][6]
-
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.
Materials:
-
This compound dioxalate (solid powder)
-
Water (HPLC-grade) or other aqueous buffer
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
Analytical balance
-
HPLC-UV or LC/MS system for quantification
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound dioxalate to a known volume of the solvent (water or buffer) in a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the filtered, saturated solution with the appropriate solvent and quantify the concentration of this compound dioxalate using a validated analytical method like HPLC-UV or LC/MS against a standard curve.
Mechanism of Action and Signaling Pathway
This compound dioxalate functions as an antagonist of the Histamine H₃ receptor, which is a G protein-coupled receptor (GPCR). The H₃ receptor is constitutively active and coupled to the Gαi/o subunit of the heterotrimeric G protein.
Signaling Cascade:
-
Receptor Activation (Agonist Binding): When an agonist binds to the H₃ receptor, it activates the Gαi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and affect downstream signaling cascades, including the modulation of neurotransmitter release.[7]
Effect of this compound Dioxalate (Antagonist): As an antagonist, this compound dioxalate binds to the H₃ receptor but does not activate it. Instead, it blocks the binding of histamine and other agonists. This action prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby leading to a relative increase in cAMP levels and disinhibition of neurotransmitter release.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining kinetic solubility in a high-throughput screening environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
molecular weight and formula of ROS 234 dioxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for ROS 234 dioxalate, a potent histamine H3 receptor antagonist.
Core Data Summary
The following table summarizes the key quantitative data for this compound dioxalate.
| Parameter | Value | Source(s) |
| Molecular Weight | 421.37 g/mol | [1][2] |
| Chemical Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | [1][2] |
| Combined Formula | C₁₇H₁₉N₅O₈ | [3][4] |
| CAS Number | 1781941-93-2 | [1] |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 50 mM in water and DMSO | [1] |
| pKi (Rat cerebral cortex H₃-receptor) | 8.90 | [3] |
| pKB (Guinea-pig ileum H₃-receptor) | 9.46 | [3] |
| ED₅₀ (in vivo, Rat cerebral cortex) | 19.12 mg/kg (intraperitoneal) | [3] |
Physicochemical Properties
This compound dioxalate, with the chemical name N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a potent and selective antagonist for the histamine H₃ receptor. The compound is typically supplied as a dioxalate salt, which enhances its solubility in aqueous solutions, making it suitable for a range of in vitro and in vivo experimental applications.
Biological Activity and Mechanism of Action
This compound dioxalate functions as a high-affinity antagonist of the histamine H₃ receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As a presynaptic autoreceptor, the H₃ receptor tonically inhibits the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.
By antagonizing the H₃ receptor, this compound dioxalate blocks the inhibitory effect of endogenous histamine, leading to an enhanced release of histamine and other neurotransmitters. This mechanism of action underlies its potential therapeutic applications in neurological and psychiatric disorders.
Histamine H₃ Receptor Signaling Pathway
The histamine H₃ receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release. As an antagonist, this compound dioxalate blocks these signaling cascades.
Caption: Histamine H₃ Receptor Signaling Pathway and the Antagonistic Action of this compound Dioxalate.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific applications of this compound dioxalate are proprietary and not publicly available. However, the following are representative methodologies for characterizing H₃ receptor antagonists.
Radioligand Binding Assay for H₃ Receptor Affinity
This in vitro assay determines the binding affinity of a compound to the H₃ receptor.
1. Materials:
- Cell membranes expressing the histamine H₃ receptor (e.g., from HEK293 or CHO cells).
- Radioligand, typically [³H]Nα-methylhistamine.
- This compound dioxalate or other test compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- Scintillation cocktail.
2. Procedure:
- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
- Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specific binding.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.
In Vivo Microdialysis for Neurotransmitter Release
This in vivo technique measures the effect of this compound dioxalate on the extracellular levels of neurotransmitters in specific brain regions of living animals.
1. Materials:
- Stereotaxic apparatus.
- Microdialysis probes.
- Perfusion pump.
- Artificial cerebrospinal fluid (aCSF).
- This compound dioxalate dissolved in a suitable vehicle.
- Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
2. Procedure:
- Surgically implant a microdialysis probe into the brain region of interest (e.g., cortex, striatum) of an anesthetized animal.
- Continuously perfuse the probe with aCSF at a slow, constant flow rate.
- Collect dialysate samples at regular intervals to establish a baseline of neurotransmitter levels.
- Administer this compound dioxalate (e.g., via intraperitoneal injection).
- Continue collecting dialysate samples to measure changes in neurotransmitter concentrations post-administration.
- Analyze the dialysate samples to quantify the levels of histamine, dopamine, acetylcholine, etc.
Logical Workflow for H₃ Antagonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel H₃ receptor antagonist like this compound dioxalate.
Caption: Preclinical Evaluation Workflow for a Histamine H₃ Receptor Antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: ROS 234 Dioxalate for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the histamine H3 receptor antagonist, ROS 234 dioxalate. This document outlines suppliers, purity specifications, the core signaling pathway it modulates, and detailed experimental protocols for its characterization.
Supplier and Purity Information
This compound dioxalate is commercially available from several reputable suppliers, ensuring its accessibility for research purposes. The purity of the compound is a critical factor for the reliability and reproducibility of experimental results. The following table summarizes the available information from key suppliers.
| Supplier | Catalog Number | Purity Specification | Method |
| Tocris Bioscience | 2034 | ≥99% | HPLC |
| R&D Systems | 2034 | ≥99% | Not Specified[1] |
| MedChemExpress | HY-107563A | >98% | Not Specified |
| Nordic Biosite | HY-107563A | Not Specified | Not Specified[2] |
| Immunomart | HY-107563A | Not Specified | Not Specified |
Note: It is always recommended to refer to the batch-specific certificate of analysis provided by the supplier for the most accurate and up-to-date purity information.
Core Signaling Pathway: Histamine H3 Receptor Antagonism
This compound dioxalate is a potent antagonist of the histamine H3 receptor (H3R).[3] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It predominantly couples to the Gαi/o subunit of heterotrimeric G proteins.
Upon activation by its endogenous ligand, histamine, the H3R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist, this compound dioxalate blocks the binding of histamine to the H3R, thereby preventing this inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.
The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of action for this compound dioxalate.
Caption: Histamine H3 Receptor Signaling Pathway and Antagonism by this compound Dioxalate.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound dioxalate with the histamine H3 receptor.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound dioxalate for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 or CHO cells)
-
[3H]-Nα-methylhistamine (Radioligand)
-
This compound dioxalate (Test Compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw cell membrane preparations on ice. Homogenize the membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer
-
25 µL of various concentrations of this compound dioxalate (or vehicle for total binding, and a saturating concentration of a known H3R ligand for non-specific binding)
-
50 µL of [3H]-Nα-methylhistamine (at a final concentration close to its Kd)
-
100 µL of the cell membrane suspension
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Allow the filters to dry completely. Add 200 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound dioxalate by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the functional effect of this compound dioxalate on histamine-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human histamine H3 receptor
-
Histamine
-
This compound dioxalate
-
Forskolin
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white plates
Procedure:
-
Cell Seeding: Seed the H3R-expressing cells into 384-well white plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound dioxalate in assay buffer. Prepare a solution of histamine at a concentration that gives a submaximal response (e.g., EC80).
-
Assay:
-
Aspirate the cell culture medium from the wells.
-
Add 10 µL of the this compound dioxalate dilutions to the wells and incubate for 15 minutes at room temperature.
-
Add 10 µL of the histamine solution to the wells.
-
Add 10 µL of forskolin solution to all wells to stimulate adenylyl cyclase.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound dioxalate concentration. Determine the IC50 value of this compound dioxalate by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a GPCR antagonist like this compound dioxalate.
Caption: General Workflow for GPCR Antagonist Characterization.
References
Methodological & Application
Application Notes and Protocols for the Study of Reactive Oxygen Species (ROS) in Cell Culture Experiments
A Note on "ROS 234 Dioxalate"
Initial research indicates a potential misunderstanding regarding the compound "this compound dioxalate." This compound is consistently identified in scientific literature and by chemical suppliers as a potent histamine H3 receptor antagonist.[1][2] The "ROS" in its designation appears to be part of its chemical identifier and not indicative of a direct function related to Reactive Oxygen Species (ROS).
While some research suggests a potential link between H3 receptor antagonists and the mitigation of oxidative stress, and certain benzimidazole derivatives (the chemical class of this compound dioxalate) may influence ROS production, there is no direct evidence to support the use of "this compound dioxalate" as a tool for inducing or studying ROS in cell culture.[3][4][5]
Therefore, these application notes will focus on the broader, and likely intended, topic of working with Reactive Oxygen Species (ROS) in cell culture experiments. This guide will provide researchers, scientists, and drug development professionals with detailed protocols and data presentation formats for investigating the roles of ROS in various cellular processes.
Introduction to Reactive Oxygen Species (ROS) in Cell Culture
Reactive Oxygen Species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[6][7] In cell culture, ROS are critical signaling molecules involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[7] However, an imbalance between ROS production and the cell's antioxidant defense mechanisms can lead to oxidative stress, a condition implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disease.[6][7]
Common ROS include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).[6] Researchers in cell culture often aim to either induce ROS to study their effects or to measure ROS levels in response to various stimuli or drug candidates.
Quantitative Data Summary
The following tables provide a summary of common inducers of ROS and inhibitors of ROS production, along with typical working concentrations and incubation times for in vitro cell culture experiments. These values should be considered as starting points and optimized for specific cell lines and experimental conditions.
Table 1: Common Inducers of Reactive Oxygen Species (ROS)
| Compound | Mechanism of Action | Typical Working Concentration | Typical Incubation Time | Target Organelle/Compartment |
| Hydrogen Peroxide (H₂O₂) | Directly introduces ROS | 50 µM - 1 mM | 30 min - 24 h | Cytosol, Mitochondria |
| Menadione | Redox cycling, generates superoxide | 10 µM - 100 µM | 1 h - 6 h | Mitochondria, Cytosol |
| Rotenone | Inhibits mitochondrial complex I | 1 µM - 10 µM | 1 h - 24 h | Mitochondria |
| Antimycin A | Inhibits mitochondrial complex III | 1 µM - 10 µM | 1 h - 24 h | Mitochondria |
| Lipopolysaccharide (LPS) | Activates NADPH oxidase in immune cells | 100 ng/mL - 1 µg/mL | 4 h - 24 h | Phagosomes, Cell membrane |
| Paraquat | Redox cycling, generates superoxide | 100 µM - 1 mM | 6 h - 24 h | Cytosol, Mitochondria |
Table 2: Common Inhibitors of ROS Production and ROS Scavengers
| Compound | Mechanism of Action | Typical Working Concentration | Typical Pre-incubation Time | Target |
| N-acetylcysteine (NAC) | Glutathione precursor, ROS scavenger | 1 mM - 10 mM | 1 h - 4 h | General ROS |
| Apocynin | NADPH oxidase inhibitor | 100 µM - 500 µM | 30 min - 1 h | NADPH oxidase |
| MitoTEMPO | Mitochondria-targeted superoxide scavenger | 1 µM - 10 µM | 30 min - 1 h | Mitochondrial superoxide |
| Catalase | Converts H₂O₂ to H₂O and O₂ | 100 U/mL - 1000 U/mL | 30 min - 1 h | Hydrogen peroxide |
| Ebselen | Glutathione peroxidase mimetic | 1 µM - 10 µM | 1 h - 2 h | General ROS |
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)
This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe H₂DCFDA.
Materials:
-
H₂DCFDA (e.g., from Thermo Fisher Scientific, MilliporeSigma)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with your compound of interest (e.g., a ROS inducer or a drug candidate) in fresh medium for the desired time. Include appropriate controls (untreated cells, vehicle control, positive control with a known ROS inducer like H₂O₂).
-
H₂DCFDA Loading:
-
Prepare a 10 mM stock solution of H₂DCFDA in DMSO.
-
Dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 5-10 µM immediately before use.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the H₂DCFDA loading solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the H₂DCFDA loading solution and wash the cells twice with warm PBS.
-
Add fresh PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Western Blot Analysis of Oxidative Stress Markers
This protocol outlines the detection of key proteins involved in the oxidative stress response by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-4-HNE, anti-Nrf2, anti-HO-1, anti-SOD2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualization of Pathways and Workflows
Signaling Pathway: Keap1-Nrf2 Pathway in Oxidative Stress Response
The Keap1-Nrf2 pathway is a critical signaling cascade that responds to oxidative stress by upregulating the expression of antioxidant enzymes.
Caption: The Keap1-Nrf2 signaling pathway activated by oxidative stress.
Experimental Workflow: Measurement of Intracellular ROS
This diagram illustrates the general workflow for measuring intracellular ROS levels in a cell culture experiment.
Caption: General experimental workflow for intracellular ROS measurement.
Logical Relationship: ROS Homeostasis
This diagram illustrates the balance between ROS production and elimination that determines the cellular redox state.
Caption: The balance of ROS production and elimination determines cellular fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. mdpi.com [mdpi.com]
- 4. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 7. Reactive oxygen species: from health to disease [smw.ch]
Application Notes and Protocols for In Vivo Studies with ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist.[1][2][3][4] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in the central nervous system. As an antagonist, this compound dioxalate blocks the inhibitory action of these receptors, leading to an increase in the release of these key neurotransmitters. This mechanism of action makes this compound dioxalate a valuable research tool for investigating the role of the histaminergic system in various physiological processes and a potential therapeutic agent for neurological and psychiatric disorders. These application notes provide detailed protocols for in vivo studies designed to characterize the pharmacological effects of this compound dioxalate.
Mechanism of Action
This compound dioxalate acts as an antagonist at the histamine H3 receptor. This receptor is coupled to a Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the H3 receptor, this compound dioxalate disinhibits the presynaptic nerve terminal, leading to an enhanced release of histamine and other neurotransmitters. This increased neurotransmitter signaling is believed to mediate the procognitive and wake-promoting effects observed with H3 receptor antagonists.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound dioxalate based on preclinical studies.
| Parameter | Value | Species/System | Reference |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2][3][4] |
| ED50 (ex vivo binding) | 19.12 mg/kg (i.p.) | Rat cerebral cortex | [1][2] |
| Molecular Weight | 421.37 g/mol | N/A | [4] |
| Solubility | Soluble to 50 mM in water and DMSO | N/A | [4] |
Experimental Protocols
Animal Models
Rats are a suitable animal model for initial in vivo studies with this compound dioxalate, as the reported ED50 for ex vivo binding was determined in this species.[1][2] Male Sprague-Dawley or Wistar rats weighing 250-300g are commonly used for behavioral and neurochemical studies.
Formulation and Administration of this compound Dioxalate
Vehicle Preparation: Based on its solubility, this compound dioxalate can be dissolved in sterile saline or a mixture of dimethyl sulfoxide (DMSO) and saline. For a 20% DMSO in saline vehicle, first dissolve the compound in DMSO and then bring it to the final volume with sterile saline.[4]
Administration: Intraperitoneal (i.p.) injection is a common and effective route of administration for this compound.[1][2]
Dosing: A dose-response study is recommended to determine the optimal effective dose for a specific in vivo effect. Based on the ex vivo binding ED50 of 19.12 mg/kg, a starting dose range of 1, 3, 10, and 30 mg/kg could be explored.
In Vivo Experiment 1: Assessment of Procognitive Effects using the Novel Object Recognition (NOR) Test
The NOR test is used to evaluate the effects of a compound on learning and memory in rodents.
Protocol:
-
Habituation: Individually habituate each rat to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Training (Familiarization) Phase:
-
Administer this compound dioxalate or vehicle via i.p. injection 30-60 minutes before the training phase.
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being in contact with or directed at the object at a distance of ≤ 2 cm.
-
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 24 hours).
-
Testing (Choice) Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vivo Experiment 2: Measurement of Acetylcholine Release using In Vivo Microdialysis
This technique allows for the in vivo sampling of neurotransmitters in specific brain regions. The prefrontal cortex is a key area involved in cognitive processes and receives cholinergic input.
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex.
-
-
Recovery: Allow the animal to recover from surgery for at least 48 hours.
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.
-
Administer this compound dioxalate or vehicle (i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline levels and compare the effects of this compound dioxalate with the vehicle control.
Visualizations
Caption: Signaling pathway of this compound dioxalate at the H3 autoreceptor.
Caption: Experimental workflow for in vivo studies of this compound dioxalate.
References
Application Notes and Protocols for ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent and selective antagonist of the histamine H3 receptor.[1] As a presynaptic autoreceptor, the H3 receptor plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[2][3] Antagonism of the H3 receptor leads to an increase in the synthesis and release of histamine, which in turn can enhance the release of other excitatory neurotransmitters like acetylcholine and glutamate.[3] This mechanism of action makes H3 receptor antagonists like this compound dioxalate valuable research tools for investigating the role of the histaminergic system in various physiological and pathological processes, including cognition, wakefulness, and neuroinflammatory conditions.[3][4]
This document provides detailed protocols for the preparation of stock solutions of this compound dioxalate for use in a variety of research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound dioxalate is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate | [1] |
| Molecular Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | |
| Molecular Weight | 421.37 g/mol | |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 50 mM in water and DMSO | [5] |
| Storage | Desiccate at room temperature | [5] |
| CAS Number | 1781941-93-2 | [1] |
Histamine H3 Receptor Signaling Pathway
This compound dioxalate exerts its effects by blocking the histamine H3 receptor, a Gi/o protein-coupled receptor. The diagram below illustrates the canonical signaling pathway of the H3 receptor. As an antagonist, this compound dioxalate prevents the downstream effects initiated by histamine binding, leading to an increase in neurotransmitter release.
References
- 1. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
effective concentration of ROS 234 dioxalate for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent and selective antagonist of the histamine H3 receptor.[1][2][3][4] It is a valuable research tool for investigating the physiological and pathological roles of the H3 receptor. These application notes provide detailed information on the effective concentrations of this compound dioxalate for use in relevant assays, along with experimental protocols and a depiction of the associated signaling pathway.
Note on "ROS" Nomenclature: It is important to distinguish that the "ROS" in this compound dioxalate is part of its chemical identifier and does not indicate any known direct activity related to Reactive Oxygen Species (ROS). This document focuses on its well-established function as a histamine H3 receptor antagonist.
Data Presentation: Efficacy and Potency of this compound Dioxalate
The following table summarizes the key quantitative data for this compound dioxalate based on published literature. This information is crucial for determining the appropriate concentration range for in vitro and ex vivo experiments.
| Parameter | Value | Species | Assay System | Reference |
| pKB | 9.46 | Guinea-pig | Ileum H3-receptor functional assay | [1][2] |
| pKi | 8.90 | Rat | Cerebral cortex H3-receptor binding assay | [1][2][3] |
| ED50 | 19.12 mg/kg (i.p.) | Rat | Ex vivo binding in cerebral cortex | [1][2][3] |
Note: The high pKB and pKi values indicate high antagonist potency at the histamine H3 receptor. The in vivo ED50 data should be considered in the context of its noted poor central nervous system access.[1][2]
Signaling Pathway
This compound dioxalate acts by blocking the signaling of the histamine H3 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon binding of the endogenous agonist histamine, the H3 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors. As an antagonist, this compound dioxalate prevents this cascade from occurring.
Caption: Histamine H3 Receptor Signaling Pathway and Point of Inhibition by this compound Dioxalate.
Experimental Protocols
The following are representative protocols for assays where this compound dioxalate can be utilized.
Histamine H3 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound dioxalate for the histamine H3 receptor in rat brain tissue.
Materials:
-
Rat cerebral cortex tissue homogenate
-
[3H]-Nα-methylhistamine (radioligand)
-
This compound dioxalate
-
Thioperamide (a known H3 antagonist for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer to a final protein concentration of 100-200 µ g/assay tube.
-
Assay Setup: In a series of microcentrifuge tubes, add the following:
-
Total Binding: 100 µL of tissue homogenate, 50 µL of [3H]-Nα-methylhistamine (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of tissue homogenate, 50 µL of [3H]-Nα-methylhistamine, and 50 µL of a high concentration of thioperamide (e.g., 10 µM).
-
Competitive Binding: 100 µL of tissue homogenate, 50 µL of [3H]-Nα-methylhistamine, and 50 µL of varying concentrations of this compound dioxalate (e.g., from 10-11 to 10-5 M).
-
-
Incubation: Incubate all tubes at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound dioxalate. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: [35S]GTPγS Binding
This assay measures the functional consequence of H3 receptor activation (G-protein activation) and its inhibition by an antagonist.
Materials:
-
Cell membranes expressing the histamine H3 receptor (e.g., from CHO or HEK293 cells)
-
[35S]GTPγS (radioligand)
-
This compound dioxalate
-
Histamine
-
GDP
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the H3 receptor and determine the protein concentration.
-
Assay Setup: In microcentrifuge tubes, add the following:
-
50 µL of varying concentrations of this compound dioxalate.
-
25 µL of histamine (at a concentration that gives a submaximal response, e.g., EC80).
-
25 µL of cell membranes (20-40 µg of protein).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction: Add 25 µL of [35S]GTPγS (0.1-0.5 nM) and 25 µL of GDP (10 µM) to each tube.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Filtration and Quantification: Terminate the reaction and quantify bound radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Plot the percentage of histamine-stimulated [35S]GTPγS binding against the log concentration of this compound dioxalate to determine the IC50 and subsequently the functional antagonist constant (KB).
Experimental Workflow Diagram
Caption: General workflow for in vitro assays with this compound Dioxalate.
References
ROS 234 Dioxalate: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent and selective antagonist of the histamine H3 receptor, a key player in the modulation of neurotransmission within the central nervous system (CNS).[1][2] As an autoreceptor on histaminergic neurons, the H3 receptor inhibits the synthesis and release of histamine. Furthermore, as a heteroreceptor on non-histaminergic neurons, it modulates the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. By blocking the inhibitory action of the H3 receptor, this compound dioxalate enhances the release of these neurotransmitters, making it a valuable tool for investigating cognitive processes, wakefulness, and the pathophysiology of various neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the use of this compound dioxalate in neuroscience research.
Quantitative Data
The following table summarizes the key pharmacological data for this compound dioxalate, facilitating its application in experimental design.
| Parameter | Species/Tissue | Value | Reference |
| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1][2] |
| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1][2] |
| ED50 (ex vivo) | Rat cerebral cortex (intraperitoneal) | 19.12 mg/kg | [1][2] |
Note: this compound dioxalate has been reported to have poor access to the central nervous system upon peripheral administration.[1][2]
Mechanism of Action and Signaling Pathways
This compound dioxalate acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Antagonism of the H3 receptor by this compound dioxalate blocks the downstream signaling cascades that are typically initiated by histamine binding. This leads to an increase in the release of histamine and other neurotransmitters.
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the principal signaling pathways modulated by the histamine H3 receptor. As an antagonist, this compound dioxalate prevents the activation of these pathways by endogenous histamine.
Applications in Neuroscience Research
Given its mechanism of action, this compound dioxalate is a valuable tool for a range of neuroscience research applications:
-
Cognitive Enhancement Studies: By increasing the release of pro-cognitive neurotransmitters like acetylcholine and dopamine, H3 receptor antagonists are investigated for their potential to improve learning and memory.
-
Wakefulness and Arousal Research: The histaminergic system plays a crucial role in regulating the sleep-wake cycle. This compound dioxalate can be used to study the mechanisms of arousal and the pathophysiology of sleep disorders.
-
Neurotransmitter Release Assays: To investigate the modulatory role of H3 receptors on the release of various neurotransmitters in different brain regions.
-
Models of Neurological and Psychiatric Disorders: H3 receptor antagonists are being explored as potential therapeutic agents for conditions such as Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.
Experimental Protocols
The following are generalized protocols for key experiments in which this compound dioxalate can be utilized. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Receptor Binding Assay
This protocol is for determining the binding affinity of this compound dioxalate to the histamine H3 receptor in brain tissue homogenates.
Materials:
-
Rat cerebral cortex tissue
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine)
-
This compound dioxalate stock solution (in DMSO or water)
-
Non-specific binding control (e.g., high concentration of a known H3 agonist/antagonist)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat cerebral cortex membranes by homogenization and centrifugation.
-
In a 96-well plate, add membrane homogenate, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound dioxalate.
-
For total binding, omit this compound dioxalate. For non-specific binding, add a saturating concentration of a non-labeled H3 ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound dioxalate using competitive binding analysis software.
In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the procedure for measuring the effect of this compound dioxalate on neurotransmitter release in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Anesthesia
-
This compound dioxalate solution for administration (e.g., in saline)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical or fluorescence detection
-
Experimental animals (e.g., rats, mice)
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus) under anesthesia. Allow the animal to recover.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound dioxalate (e.g., via intraperitoneal injection or direct infusion through the probe).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of neurotransmitters (e.g., histamine, acetylcholine, dopamine) in the dialysate samples using HPLC.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
Conclusion
This compound dioxalate is a powerful pharmacological tool for dissecting the role of the histamine H3 receptor in the central nervous system. Its ability to enhance the release of multiple neurotransmitters makes it particularly relevant for studies on cognition, arousal, and various neuropathological states. The data and protocols provided herein serve as a comprehensive guide for researchers aiming to incorporate this potent H3 receptor antagonist into their neuroscience research programs. Careful consideration of its pharmacokinetic properties, particularly its limited CNS penetration with peripheral administration, is crucial for appropriate experimental design and data interpretation.
References
Application Notes and Protocols for Studying GPCR Signaling with ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes.[1] Their involvement in cellular signaling pathways makes them a significant target for drug discovery. ROS 234 dioxalate is a potent and selective antagonist for the histamine H3 receptor, a presynaptic GPCR that modulates the release of various neurotransmitters.[2][3][4][5][6][7] This document provides detailed application notes and protocols for utilizing this compound dioxalate as a tool to investigate GPCR signaling, with a specific focus on the histamine H3 receptor.
Quantitative Data for this compound Dioxalate
The following table summarizes the key pharmacological data for this compound dioxalate, facilitating its application in experimental design.
| Parameter | Value | Species/Tissue | Reference |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [2][7] |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [2][3][4][5][6][7] |
| ED50 | 19.12 mg/kg (i.p.) | Rat cerebral cortex (ex vivo) | [2][3][4][5][6][7] |
Histamine H3 Receptor Signaling
The histamine H3 receptor is primarily coupled to the Gi/o family of G-proteins.[8] Its activation initiates a cascade of intracellular events, making it a valuable target for studying GPCR signaling modulation.
Key Signaling Pathways:
-
Inhibition of Adenylyl Cyclase: Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The H3 receptor can modulate the MAPK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.[8]
-
Activation of Phospholipase C (PLC) and Protein Kinase C (PKC): H3 receptor stimulation can lead to the activation of PLC, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate PKC.[8]
-
Phospholipase D (PLD) Activation: The signaling cascade can also involve the activation of PLD.[8]
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: H3 receptor signaling can lead to the transactivation of the EGFR, integrating its signaling with growth factor pathways.[8]
-
Modulation of Neurotransmitter Release: As a presynaptic autoreceptor and heteroreceptor, the H3 receptor inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2]
Signaling Pathway Diagram
Caption: Histamine H3 Receptor Signaling Pathways.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound dioxalate with the histamine H3 receptor. These protocols are based on established methodologies and should be adapted based on specific laboratory conditions and equipment.
Radioligand Binding Assay for Rat Cerebral Cortex H3 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound dioxalate for the histamine H3 receptor in rat cerebral cortex membranes. The original data for this compound dioxalate was obtained using a similar methodology.[1]
Materials:
-
Rat cerebral cortex tissue
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Radioligand: [3H]-(R)-α-methylhistamine ([3H]-RAMHA)
-
Non-specific binding control: 10 µM (R)-α-methylhistamine (unlabeled)
-
This compound dioxalate stock solution
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM unlabeled (R)-α-methylhistamine (for non-specific binding).
-
50 µL of various concentrations of this compound dioxalate.
-
50 µL of [3H]-RAMHA (at a final concentration close to its Kd).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound dioxalate.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay on Electrically Stimulated Guinea Pig Ileum
This protocol determines the antagonist potency (pKB) of this compound dioxalate on the functional response of the histamine H3 receptor in guinea pig ileum. The original pKB value was determined using a similar preparation.[1]
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Histamine (agonist)
-
This compound dioxalate
-
Organ bath with an isometric transducer
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileum segment of mesenteric attachments and flush the lumen with Krebs-Henseleit solution.
-
Cut the ileum into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount the ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Set up electrical field stimulation (EFS) parameters (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage) to induce twitch contractions.
-
-
Experimental Procedure:
-
Once stable twitch responses are obtained, record a baseline.
-
Add cumulative concentrations of histamine to the organ bath to establish a concentration-response curve for the inhibition of twitch contractions.
-
Wash the tissue thoroughly to restore the baseline twitch response.
-
Incubate the tissue with a known concentration of this compound dioxalate for 30 minutes.
-
Repeat the cumulative concentration-response curve for histamine in the presence of this compound dioxalate.
-
Repeat the procedure with different concentrations of this compound dioxalate.
-
-
Data Analysis:
-
Measure the magnitude of inhibition of the twitch response at each histamine concentration.
-
Plot the log concentration of histamine against the percentage of inhibition.
-
Determine the EC50 values for histamine in the absence and presence of different concentrations of this compound dioxalate.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log concentration of this compound dioxalate. The x-intercept of the Schild plot gives the pA2 value, which is an estimate of the pKB.
-
Experimental Workflow Diagram
Caption: General workflow for key experiments.
Applications in GPCR Signaling Research
This compound dioxalate serves as a valuable pharmacological tool for:
-
Target Validation: Confirming the role of the histamine H3 receptor in various physiological and pathological processes.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways modulated by H3 receptor antagonism.
-
Drug Discovery: Serving as a reference compound in the development of new H3 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles.
-
Neurotransmitter Regulation Studies: Investigating the complex interplay between different neurotransmitter systems in the central nervous system.
-
In Vivo Studies: Although this compound dioxalate has poor central access, it can be used in peripheral H3 receptor studies or administered directly to the CNS to probe central H3 receptor function.[2][3][4][5][6][7]
By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively utilize this compound dioxalate to advance the understanding of GPCR signaling and its therapeutic potential.
References
- 1. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CNS access of selected H3-antagonists: ex vivo binding study in rats | springermedicine.com [springermedicine.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. research.vu.nl [research.vu.nl]
- 7. scispace.com [scispace.com]
- 8. CNS access of selected H3-antagonists: ex vivo binding study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ROS 234 Dioxalate in Inflammatory Response Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent and selective antagonist of the histamine H3 receptor (H3R).[1][2] The H3 receptor, a presynaptic Gi/o-coupled autoreceptor, primarily located in the central nervous system (CNS) but also present in peripheral tissues, plays a crucial role in modulating the release of histamine and other neurotransmitters.[3][4] Emerging evidence highlights the involvement of H3R in the regulation of inflammatory processes, particularly neuroinflammation.[5][6][7] Antagonism of the H3R has been shown to exert anti-inflammatory effects, suggesting that compounds like this compound dioxalate could be valuable research tools and potential therapeutic agents for inflammatory disorders.[8][9]
These application notes provide an overview of the potential utility of this compound dioxalate in inflammatory response models, detailed experimental protocols for its use, and a summary of its known quantitative data.
Mechanism of Action in Inflammation
The anti-inflammatory effects of H3 receptor antagonists are primarily attributed to their ability to block the inhibitory effect of the H3R on histamine release. By antagonizing the H3R, this compound dioxalate increases the synaptic concentration of histamine, which can then act on other histamine receptors (H1R, H2R, and H4R) that have immunomodulatory functions. Additionally, H3R antagonists can modulate the release of other neurotransmitters involved in inflammatory signaling.[3][4]
The downstream signaling pathways influenced by H3R antagonism in an inflammatory context are complex and can involve the modulation of key inflammatory mediators. Studies with other H3R antagonists have demonstrated a reduction in pro-inflammatory cytokines such as Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as enzymes like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Furthermore, signaling cascades such as the PI3K/AKT/GSK-3β and MAPK pathways have been implicated.[7][10]
Quantitative Data
The available quantitative data for this compound dioxalate primarily pertains to its H3 receptor binding affinity and in vivo potency related to histamine release. Specific data on its anti-inflammatory efficacy is not extensively published.
Table 1: Pharmacological Profile of this compound Dioxalate
| Parameter | Value | Species/System | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |
| ED50 (ip) | 19.12 mg/kg | ex vivo, Rat cerebral cortex | [1][2] |
Note: The ED50 value reflects the dose required to produce a half-maximal effect in an ex vivo assay of H3 receptor occupancy, not a direct measure of anti-inflammatory activity.
For comparative purposes, data from another H3 antagonist, ciproxifan, in an inflammatory model is presented below.
Table 2: Representative Anti-Inflammatory Effects of an H3R Antagonist (Ciproxifan)
| Inflammatory Marker | Effect | Model System | Reference |
| COX-1 | Reduction | Transgenic mouse model of Alzheimer's disease | |
| COX-2 | Reduction | Transgenic mouse model of Alzheimer's disease | |
| IL-1α | Reduction | Transgenic mouse model of Alzheimer's disease | |
| IL-1β | Reduction | Transgenic mouse model of Alzheimer's disease | |
| IL-6 | Reduction | Transgenic mouse model of Alzheimer's disease | |
| TGF-1β (anti-inflammatory) | Increase | Transgenic mouse model of Alzheimer's disease |
Signaling Pathways and Visualizations
The antagonism of the H3 receptor by this compound dioxalate initiates a signaling cascade that can lead to the modulation of inflammatory responses. A simplified representation of this pathway is depicted below.
An experimental workflow for evaluating the anti-inflammatory effects of this compound dioxalate in a cell-based model is outlined below.
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory properties of this compound dioxalate in common in vitro and in vivo models.
In Vitro Anti-Inflammatory Assay in Macrophage Cell Line (e.g., RAW 264.7)
Objective: To determine the effect of this compound dioxalate on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound dioxalate (prepare stock solution in sterile DMSO or water)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for RNA extraction and qPCR
-
Reagents for protein extraction and Western blotting
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates (for ELISA) or 6-well plates (for qPCR and Western blot) at an appropriate density and allow them to adhere overnight.
-
-
Pre-treatment with this compound Dioxalate:
-
Prepare serial dilutions of this compound dioxalate in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound dioxalate.
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Incubate the cells for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine measurement).
-
-
Sample Collection and Analysis:
-
ELISA: Collect the cell culture supernatant and centrifuge to remove any debris. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
qPCR: Wash the cells with PBS and lyse them to extract total RNA. Perform reverse transcription to synthesize cDNA, followed by quantitative PCR to measure the mRNA expression levels of target inflammatory genes.
-
Western Blot: Lyse the cells to extract total protein. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., phosphorylated and total forms of p38, JNK, ERK, and Akt).
-
In Vivo Anti-Inflammatory Assay in a Mouse Model of LPS-Induced Systemic Inflammation
Objective: To evaluate the in vivo anti-inflammatory effects of this compound dioxalate.
Materials:
-
This compound dioxalate
-
Lipopolysaccharide (LPS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Anesthesia
-
Blood collection tubes
-
Reagents for tissue homogenization and analysis
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
-
Drug Administration:
-
Dissolve this compound dioxalate in a suitable vehicle (e.g., sterile saline).
-
Administer this compound dioxalate to the mice via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 20 mg/kg).
-
Administer the vehicle to the control group.
-
-
LPS Challenge:
-
One hour after drug administration, induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg).
-
Include a control group that receives saline instead of LPS.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of inflammation (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2-6 hours after LPS injection), euthanize the mice and collect blood via cardiac puncture.
-
Harvest tissues of interest (e.g., brain, liver, spleen) and either snap-freeze in liquid nitrogen or fix in formalin.
-
-
Analysis:
-
Serum Cytokines: Separate serum from the blood and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Tissue Analysis: Homogenize the frozen tissues to measure cytokine levels, gene expression (qPCR), or protein expression (Western blot) of inflammatory markers.
-
Histology: Process the formalin-fixed tissues for histological analysis (e.g., H&E staining) to assess tissue inflammation and cell infiltration.
-
Conclusion
This compound dioxalate, as a potent H3 receptor antagonist, presents a valuable tool for investigating the role of the histaminergic system in inflammation. The provided application notes and protocols offer a framework for researchers to explore its potential in various inflammatory response models. Further studies are warranted to fully elucidate the specific anti-inflammatory profile and therapeutic potential of this compound dioxalate.
References
- 1. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H3 Receptor Integrates Peripheral Inflammatory Signals in the Neurogenic Control of Immune Responses and Autoimmune Disease Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of ROS 234 Dioxalate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only. ROS 234 dioxalate is a research compound and not approved for human use. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Introduction: Understanding this compound Dioxalate
Initial interest in "this compound dioxalate" may stem from a misinterpretation of its nomenclature, suggesting a role as a modulator of Reactive Oxygen Species (ROS). However, pharmacological data unequivocally identify this compound dioxalate as a potent Histamine H3 Receptor (H3R) antagonist . It exhibits high affinity for the H3 receptor in both rat cerebral cortex and guinea-pig ileum. This distinction is critical for designing relevant efficacy studies.
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS).[1][2] As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3]
By blocking the H3 receptor, antagonists like this compound dioxalate prevent the normal feedback inhibition, leading to increased release of histamine and other neurotransmitters.[4][5] This mechanism underlies the therapeutic potential of H3R antagonists in various CNS disorders, including cognitive impairments and neuropathic pain.[1][6][7]
Signaling Pathway of the Histamine H3 Receptor
The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3][8] Activation of the H3R by histamine initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] This, in turn, reduces the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also directly modulate other effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.[2] H3R stimulation has also been shown to activate the MAPK/ERK and PI3K/AKT pathways.[8][9] An antagonist like this compound dioxalate would block these agonist-induced effects.
Caption: Histamine H3 Receptor (H3R) signaling pathway and point of intervention for this compound dioxalate.
Application Note 1: Neuropathic Pain
Rationale for Use in Neuropathic Pain Models
H3R antagonists have demonstrated efficacy in animal models of neuropathic pain.[10][11] The analgesic effect is thought to be mediated by the enhanced release of neurotransmitters like norepinephrine and serotonin in descending pain-modulating pathways.[12] Furthermore, H3Rs are present in the dorsal horn of the spinal cord and dorsal root ganglia, areas critical for pain processing.[10] H3R antagonists may also alleviate neuropathic pain by modulating the activation of glial cells (microglia and astrocytes) in the spinal cord.[11] Therefore, rodent models of peripheral nerve injury are highly appropriate for evaluating the efficacy of this compound dioxalate.
Recommended Animal Model: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a well-established and reproducible model of peripheral neuropathic pain that results in persistent mechanical allodynia and thermal hyperalgesia.[13][14][15] It involves the axotomy of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[16]
Experimental Workflow: SNI Model
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H3 receptors and pain modulation: peripheral, spinal, and brain interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine H3 receptor blockade alleviates neuropathic pain through the regulation of glial cells activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of supraspinal histamine H3 receptors modulates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mdbneuro.com [mdbneuro.com]
- 15. Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain [mdpi.com]
- 16. Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice [jove.com]
Application Notes and Protocols for the Administration of ROS 234 Dioxalate to Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent histamine H3 receptor antagonist with demonstrated activity in preclinical rodent models.[1][2] As an H3 receptor antagonist, it modulates the release of histamine and other neurotransmitters in the central nervous system, making it a valuable tool for investigating the role of the histaminergic system in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and administration of this compound dioxalate to rodents for in vivo research.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound dioxalate is essential for proper handling and formulation.
| Property | Value | Source |
| Molecular Weight | 421.37 g/mol | MedChemExpress |
| Solubility | Soluble to 50 mM in water and DMSO | R&D Systems |
| Storage | Desiccate at room temperature | R&D Systems |
Mechanism of Action: H3 Receptor Antagonism
This compound dioxalate functions as a potent antagonist of the histamine H3 receptor. The H3 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.[3] As a presynaptic autoreceptor, its activation inhibits the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine.[4][5] By blocking the H3 receptor, this compound dioxalate disinhibits these effects, leading to an increased release of histamine and other neurotransmitters. This mechanism of action underlies its potential therapeutic applications in a range of central nervous system disorders.[3][6]
Figure 1: Simplified signaling pathway of the H3 receptor and the antagonistic action of this compound dioxalate.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound dioxalate to rodents via intraperitoneal injection and oral gavage. All procedures involving live animals should be performed in accordance with institutional and national guidelines for animal care and use.
Formulation of this compound Dioxalate for In Vivo Administration
Given that this compound dioxalate is soluble in water, a sterile isotonic solution is recommended for parenteral administration routes like intraperitoneal injection. For oral administration, sterile water can be used as a vehicle.
Materials:
-
This compound dioxalate powder
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile vials
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Calculate the required amount of this compound dioxalate based on the desired dose and the number of animals to be treated. An effective dose (ED50) of 19.12 mg/kg via intraperitoneal injection has been reported in rats.[1][2]
-
Aseptically weigh the calculated amount of this compound dioxalate powder and transfer it to a sterile vial.
-
Add the appropriate volume of sterile saline (for IP injection) or sterile water (for oral gavage) to achieve the desired final concentration.
-
Vortex the solution until the this compound dioxalate is completely dissolved.
-
Visually inspect the solution for any particulate matter before administration.
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common route for systemic drug administration in rodents.
Materials:
-
Prepared this compound dioxalate solution
-
Appropriately sized sterile syringes and needles (see table below)
-
70% ethanol for disinfection
-
Gauze pads
Recommended Needle Sizes and Maximum Injection Volumes for IP Injection:
| Species | Body Weight | Needle Gauge | Maximum Volume |
| Mouse | 20-30 g | 25-27 G | < 10 ml/kg |
| Rat | 200-300 g | 23-25 G | < 10 ml/kg |
Procedure:
-
Restrain the rodent securely. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique may be preferred for larger animals.
-
Position the animal with its head tilted downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 30-40° angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or an organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the this compound dioxalate solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Figure 2: Experimental workflow for intraperitoneal injection of this compound dioxalate in rodents.
Oral Gavage Protocol
Oral gavage is used for the precise oral administration of a substance.
Materials:
-
Prepared this compound dioxalate solution
-
Appropriately sized gavage needles (see table below)
-
Syringes
Recommended Gavage Needle Sizes and Maximum Dosing Volumes:
| Species | Body Weight | Gavage Needle Gauge | Maximum Volume |
| Mouse | 20-30 g | 20-22 G (flexible or curved) | 10 ml/kg |
| Rat | 200-300 g | 16-18 G (flexible or curved) | 10-20 ml/kg |
Procedure:
-
Select the appropriate size gavage needle for the animal. The length of the needle should be pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[8]
-
Restrain the animal firmly, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.[9]
-
If any resistance is met, do not force the needle. Withdraw and attempt to reinsert.
-
Once the needle is correctly positioned in the esophagus, administer the this compound dioxalate solution slowly.
-
After administration, gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration into the trachea.[10]
Figure 3: Experimental workflow for oral gavage of this compound dioxalate in rodents.
Data Presentation
All quantitative data related to the administration of this compound dioxalate should be meticulously recorded and presented in a clear and organized manner. The following table provides a template for summarizing key experimental parameters.
| Parameter | Value |
| Compound | This compound Dioxalate |
| Animal Model | (e.g., C57BL/6 Mouse, Sprague-Dawley Rat) |
| Administration Route | (e.g., Intraperitoneal, Oral Gavage) |
| Dose (mg/kg) | |
| Vehicle | (e.g., Sterile Saline, Sterile Water) |
| Concentration (mg/ml) | |
| Volume Administered (ml/kg) | |
| Frequency of Administration | |
| Duration of Treatment | |
| Observed Effects/Endpoints |
By adhering to these detailed protocols and maintaining accurate records, researchers can ensure the reliable and reproducible administration of this compound dioxalate in their rodent studies, contributing to a deeper understanding of the histaminergic system's role in health and disease.
References
- 1. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 6. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. research.uga.edu [research.uga.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. instechlabs.com [instechlabs.com]
Application Notes and Protocols for ROS 234 Dioxalate in Histamine Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent and selective antagonist of the histamine H3 receptor. While not a direct secretagogue, it serves as a valuable pharmacological tool for studying the autoinhibitory feedback mechanisms that regulate histamine release from mast cells and basophils. The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons and is also expressed on various peripheral cells, including mast cells.[1][2] Activation of the H3 receptor by histamine leads to an inhibition of further histamine synthesis and release, forming a negative feedback loop. By blocking this receptor, this compound dioxalate can potentiate histamine release induced by other stimuli, thereby enabling a more detailed investigation of the dynamics of histamine secretion.
These application notes provide a comprehensive overview of the use of this compound dioxalate in histamine release assays, complete with detailed protocols and data presentation.
Mechanism of Action
In the context of histamine release from mast cells, this compound dioxalate acts by blocking the inhibitory effect of histamine on its own release. When mast cells are stimulated to degranulate by a secretagogue (e.g., an allergen for IgE-sensitized cells, substance P, or compound 48/80), the released histamine can act on H3 autoreceptors on the mast cell surface. This activation of the G protein-coupled H3 receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels are associated with a reduction in the exocytosis of histamine-containing granules.
This compound dioxalate, as an H3 antagonist, binds to the H3 receptor without activating it, thereby preventing histamine from exerting its inhibitory effect. This blockade of the negative feedback loop results in a sustained or enhanced release of histamine upon stimulation. This makes this compound dioxalate a useful tool to study the full potential of histamine release in various experimental models.
Signaling Pathway of Histamine Release and Modulation by this compound Dioxalate
Caption: Signaling pathway of IgE-mediated histamine release from mast cells and its modulation by the H3 receptor negative feedback loop, which is blocked by this compound dioxalate.
Quantitative Data
The following table summarizes the reported binding affinities and in vivo potency of this compound dioxalate. This data is crucial for determining the optimal concentration range for in vitro and in vivo experiments.
| Parameter | Species | Tissue/Preparation | Value | Reference |
| pKB | Guinea-pig | Ileum H3-receptor | 9.46 | [1][3] |
| pKi | Rat | Cerebral cortex H3-receptor | 8.90 | [1][3] |
| ED50 (ip) | Rat | ex vivo cerebral cortex | 19.12 mg/kg | [1][3] |
Experimental Protocols
In Vitro Histamine Release Assay from Mast Cells
This protocol describes a general method for measuring histamine release from isolated mast cells, incorporating the use of this compound dioxalate to study the modulatory effects on stimulated release.
Materials:
-
This compound dioxalate
-
Rat Peritoneal Mast Cells (or other suitable mast cell line, e.g., RBL-2H3)
-
Secretagogue (e.g., Compound 48/80, Substance P, anti-IgE for sensitized cells)
-
Tyrode's Buffer (or other suitable physiological buffer)
-
Histamine ELISA Kit (or fluorometric assay)
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Microplate reader
Protocol:
-
Mast Cell Preparation: Isolate rat peritoneal mast cells using standard procedures or culture a suitable mast cell line. Wash the cells and resuspend them in Tyrode's buffer at a concentration of 1 x 105 cells/mL.
-
Pre-incubation with this compound Dioxalate:
-
Aliquot the mast cell suspension into microcentrifuge tubes.
-
Add this compound dioxalate at various concentrations (e.g., 10 nM - 1 µM) to the respective tubes.
-
Include a vehicle control (buffer only).
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation of Histamine Release:
-
Add the chosen secretagogue (e.g., Compound 48/80 at a final concentration of 1 µg/mL) to the cell suspensions.
-
Include a negative control (no secretagogue) and a positive control (secretagogue without this compound dioxalate).
-
For total histamine content, lyse a separate aliquot of cells with distilled water or by freeze-thaw cycles.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released histamine.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit or a fluorometric assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release)] x 100
-
"Spontaneous release" is the histamine measured in the supernatant of the negative control.
-
"Total histamine" is the histamine measured in the lysed cell sample.
-
Experimental Workflow
Caption: A typical experimental workflow for a histamine release assay using this compound dioxalate to modulate secretagogue-induced degranulation.
Expected Results and Data Presentation
The use of this compound dioxalate is expected to potentiate histamine release in a concentration-dependent manner when used in conjunction with a secretagogue. The table below illustrates a hypothetical, yet expected, outcome.
| Treatment Group | Secretagogue (e.g., C48/80) | This compound Dioxalate | % Histamine Release (Mean ± SD) |
| Spontaneous Release | - | - | 2.5 ± 0.8 |
| Stimulated Control | + | - | 35.2 ± 4.1 |
| Test Group 1 | + | 10 nM | 45.8 ± 5.3 |
| Test Group 2 | + | 100 nM | 58.1 ± 6.2 |
| Test Group 3 | + | 1 µM | 65.4 ± 7.0 |
| Antagonist Alone | - | 1 µM | 2.8 ± 1.0 |
These results would demonstrate that while this compound dioxalate alone does not induce histamine release, it significantly enhances the release initiated by a primary stimulus.
Conclusion
This compound dioxalate is a powerful tool for dissecting the role of the H3 receptor in the autoinhibition of histamine release. By blocking this negative feedback mechanism, researchers can more accurately quantify the total potential for histamine secretion from mast cells and basophils under various stimulatory conditions. The protocols and information provided herein serve as a comprehensive guide for incorporating this compound dioxalate into studies of allergy, inflammation, and immunology.
References
- 1. Autoregulation of histamine release via the histamine H3 receptor on mast cells in the rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ROS 234 dioxalate stability issues in solution
Disclaimer: Specific stability data for ROS 234 dioxalate in solution is not extensively available in public literature. The following information is based on the general chemical properties of benzimidazole derivatives and related compounds. This guide is intended to provide general advice and troubleshooting strategies. For critical applications, it is strongly recommended to perform in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and what are its potential stability concerns?
This compound dioxalate is a potent H3 antagonist with a chemical structure based on a benzimidazole core.[1] Like many complex organic molecules, especially those containing amine and imidazole functionalities, its stability in solution can be a concern. Potential degradation pathways for compounds of this class include photodegradation, oxidation, and hydrolysis, which can be influenced by solvent, pH, temperature, and light exposure.[2][3][4]
Q2: What are the ideal storage conditions for this compound dioxalate stock solutions?
While specific data for this compound dioxalate is unavailable, for related benzimidazole compounds, long-term storage of working solutions is often recommended at low temperatures, such as -20°C or -80°C, to minimize degradation.[5] It is also advisable to protect solutions from light by using amber vials or by wrapping containers in foil.[4]
Q3: Which solvents are recommended for dissolving this compound dioxalate?
This compound dioxalate is reported to be soluble in water and DMSO.[6] For aqueous solutions, the choice of buffer can be critical. It is generally advisable to use buffers that help maintain a stable pH, such as phosphate, citrate, or acetate buffers.[7] The optimal pH for stability is not known for this compound dioxalate, but for some benzimidazoles, acidic conditions have been shown to be more favorable than alkaline conditions.[2]
Q4: Can I expect degradation of this compound dioxalate during my experiments at room temperature?
Working with solutions at room temperature may lead to some degree of degradation, especially over extended periods. The rate of degradation will depend on factors like the pH of the solution, exposure to light, and the presence of any oxidizing agents. For some related compounds, significant photodegradation has been observed in ethanol solutions at 20°C.[2] It is recommended to prepare fresh solutions for each experiment and to minimize the time the solution is kept at room temperature.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound dioxalate in solution. | Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light at all times. Consider performing a stability test of your own under your specific experimental conditions. |
| Precipitation of the compound in aqueous buffer | Poor solubility at the working concentration or pH. The dioxalate salt may be less soluble in certain buffers. | Ensure the final concentration is within the solubility limit. Adjust the pH of the buffer, as solubility can be pH-dependent. The use of co-solvents may be considered, but their compatibility with the experimental system must be verified. |
| Loss of activity over time | Chemical degradation of the active compound. | In addition to proper storage, consider adding excipients to your solution to enhance stability. For example, antioxidants like ascorbic acid or chelating agents like EDTA can be used to mitigate oxidative degradation.[1][7] Ensure the pH of the solution is maintained with a suitable buffer. |
Quantitative Data on Stability
The following table presents hypothetical stability data for a benzimidazole derivative in an aqueous solution based on general trends observed for this class of compounds. This is for illustrative purposes only and may not represent the actual stability of this compound dioxalate.
| Condition | Temperature (°C) | pH | % Degradation (after 24h) |
| Aqueous Buffer (in dark) | 4 | 5.0 | < 1% |
| 25 | 5.0 | ~ 2-5% | |
| 4 | 7.0 | < 2% | |
| 25 | 7.0 | ~ 5-10% | |
| 4 | 9.0 | < 5% | |
| 25 | 9.0 | > 15% | |
| Aqueous Buffer (with light exposure) | 25 | 7.0 | > 20% |
Experimental Protocols
Protocol for Preparation of a Stabilized Aqueous Solution of this compound Dioxalate
-
Solvent Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to a slightly acidic value (e.g., pH 6.0). Degas the buffer by sonicating for 15 minutes to remove dissolved oxygen.
-
Addition of Stabilizers (Optional): To the buffer, add 0.1% (w/v) ascorbic acid as an antioxidant and 0.01% (w/v) EDTA as a chelating agent.[1][7]
-
Dissolving the Compound: Weigh the required amount of this compound dioxalate and dissolve it in the prepared buffer to the desired stock concentration (e.g., 10 mM). Use a vortex mixer to ensure complete dissolution.
-
Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C.[5]
Visualizations
Caption: Workflow for preparing and using this compound dioxalate solutions.
Caption: Plausible degradation pathways for this compound dioxalate in solution.
References
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
troubleshooting ROS 234 dioxalate experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ROS 234 dioxalate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I store this compound dioxalate?
-
A1: this compound dioxalate should be stored desiccated at room temperature. For long-term storage, it is advisable to consult the Certificate of Analysis provided by the supplier.
-
-
Q2: How do I reconstitute this compound dioxalate?
-
A2: this compound dioxalate is soluble in both water and DMSO up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent effects on cell viability and signaling pathways.
-
-
Q3: Is the reconstituted this compound dioxalate solution stable?
Experimental Design and Execution
-
Q4: What is the mechanism of action of this compound dioxalate?
-
Q5: I am not observing the expected effect of this compound dioxalate in my cell-based assay. What could be the reason?
-
A5: Several factors could contribute to a lack of expected effect. Consider the following:
-
Compound Integrity: Ensure the compound has been stored correctly and that the stock solution is not degraded.
-
Cell Health and Receptor Expression: Verify that your cells are healthy and express the histamine H3 receptor at sufficient levels. Low or absent receptor expression will result in a diminished or absent response.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation time, and agonist concentration (if applicable).
-
Assay Readout: Ensure your chosen assay is sensitive enough to detect changes in the signaling pathway of interest (e.g., cAMP levels).
-
-
-
Q6: My results with this compound dioxalate are variable between experiments. What are the potential sources of this variability?
-
A6: Experimental variability can arise from several sources:
-
Inconsistent Cell Culture: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes.
-
Compound Preparation: Inconsistent preparation of stock solutions and dilutions can lead to variability. Always use calibrated pipettes and ensure complete dissolution of the compound.
-
Assay Protocol: Minor deviations in the assay protocol, such as incubation times and temperatures, can introduce variability.
-
Plate Effects: In multi-well plate assays, "edge effects" can sometimes cause variability. Ensure proper mixing and consider leaving the outer wells empty.
-
-
Data Summary
Table 1: Chemical and Physical Properties of this compound Dioxalate
| Property | Value | Reference |
| Molecular Weight | 421.37 g/mol | |
| Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | |
| Purity | ≥99% (HPLC) | |
| Solubility | Soluble to 50 mM in water and DMSO | |
| Storage | Desiccate at Room Temperature |
Table 2: Biological Activity of this compound Dioxalate
| Parameter | Species/Tissue | Value | Reference |
| pK_B | Guinea-pig ileum H3-receptor | 9.46 | [1][2] |
| pK_i | Rat cerebral cortex H3-receptor | 8.90 | [1][2] |
| ED₅₀ | ex vivo, Rat cerebral cortex (ip) | 19.12 mg/kg | [1][2] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for H3 Receptor Antagonism
This protocol provides a general framework for assessing the antagonist activity of this compound dioxalate on the histamine H3 receptor in a cell-based cAMP assay.
Materials:
-
Cells expressing the histamine H3 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human H3R)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound dioxalate
-
H3 receptor agonist (e.g., (R)-α-methylhistamine)
-
Forskolin (optional, to amplify cAMP signal)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White, opaque 96-well or 384-well plates suitable for your plate reader
Methodology:
-
Cell Culture: Culture the H3R-expressing cells according to standard protocols. Plate the cells in the assay plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound dioxalate in DMSO.
-
Prepare a 10 mM stock solution of the H3R agonist in water or an appropriate solvent.
-
On the day of the experiment, prepare serial dilutions of this compound dioxalate and the H3R agonist in assay buffer.
-
-
Antagonist Assay:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound dioxalate to the wells and incubate for 15-30 minutes at 37°C.
-
Add the H3R agonist at a concentration that elicits a sub-maximal response (e.g., EC₈₀) and incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound dioxalate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound dioxalate.
-
Visualizations
References
Technical Support Center: Optimizing ROS 234 Dioxalate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ROS 234 Dioxalate concentration for cell viability experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound Dioxalate in cell viability assays?
A1: For a novel compound like ROS 23A Dioxalate, it is crucial to first perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A broad range of concentrations, typically from 10 nM to 100 µM, is recommended for initial screening. This wide range helps to identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q2: How long should I incubate the cells with this compound Dioxalate before assessing cell viability?
A2: The optimal incubation time can vary depending on the cell type and the specific biological question. Standard incubation times for cell viability assays are 24, 48, and 72 hours. It is advisable to perform a time-course experiment to determine the most appropriate endpoint for your study. Longer incubation times may result in lower IC50 values.
Q3: What is the best solvent to dissolve this compound Dioxalate?
A3: this compound Dioxalate is soluble in water (up to 50 mM) and DMSO (up to 50 mM).[1] For cell-based assays, DMSO is a common solvent. However, it is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can this compound Dioxalate affect the levels of reactive oxygen species (ROS) in cells?
A4: As an antagonist of the histamine H3 receptor, a G-protein coupled receptor (GPCR), this compound Dioxalate may influence intracellular signaling pathways that can modulate ROS production.[2][3][4] Some studies on other H3 receptor antagonists have shown a reduction in superoxide anion generation and lipid peroxidation.[5] Therefore, it is plausible that this compound Dioxalate could impact cellular ROS levels. It is recommended to perform specific ROS assays to determine the effect in your experimental system.
Q5: How do I choose the most appropriate cell viability assay for my experiment with this compound Dioxalate?
A5: The choice of assay depends on your specific research question and the expected mechanism of action of the compound. Common assays include:
-
MTT/XTT Assays: Measure metabolic activity, which is often an indicator of cell viability.
-
Trypan Blue Exclusion Assay: Measures cell membrane integrity to differentiate between live and dead cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which correlates with the number of metabolically active cells.[3]
-
Real-time Apoptosis and Necrosis Assays: Allow for continuous monitoring of cell death.[3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effect" in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding protocol. 2. Calibrate pipettes regularly. Mix compound dilutions thoroughly. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No observable effect of this compound Dioxalate | 1. The concentration range is too low. 2. The incubation time is too short. 3. The compound is not active in the chosen cell line. | 1. Test a higher and wider range of concentrations. 2. Increase the incubation time (e.g., extend to 72 hours). 3. Verify the expression of the H3 receptor in your cell line. Consider testing a different, potentially more sensitive, cell line. |
| Excessive cell death even at the lowest concentration | 1. The compound is highly potent in your cell line. 2. The initial concentration range is too high. 3. Solvent (e.g., DMSO) toxicity. | 1. Use a much lower starting concentration range (e.g., picomolar to nanomolar). 2. Perform serial dilutions to test concentrations several orders of magnitude lower. 3. Ensure the final solvent concentration is below 0.5% and that the vehicle control shows no toxicity. |
| Inconsistent ROS measurement results | 1. The chosen ROS detection reagent is not optimal. 2. The timing of the measurement is not aligned with the peak of ROS production. 3. The compound interferes with the ROS detection assay. | 1. Test different ROS probes that detect specific species (e.g., superoxide vs. hydrogen peroxide). 2. Perform a time-course experiment for ROS production at a fixed compound concentration. 3. Run a cell-free control with the compound and the ROS detection reagent to check for direct chemical interactions. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound Dioxalate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 28.7 |
| PC-3 | Prostate Cancer | 48 | 8.5 |
| U-87 MG | Glioblastoma | 48 | 42.1 |
| SH-SY5Y | Neuroblastoma | 48 | 5.9 |
Table 2: Effect of this compound Dioxalate on Intracellular ROS Levels in SH-SY5Y Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | Relative Fluorescence Units (RFU) of DCF |
| Vehicle Control (0.1% DMSO) | - | 24 | 100 ± 5 |
| This compound Dioxalate | 1 | 24 | 92 ± 6 |
| This compound Dioxalate | 5 | 24 | 78 ± 4 |
| This compound Dioxalate | 10 | 24 | 65 ± 7 |
| Positive Control (H₂O₂) | 100 | 1 | 350 ± 20 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound Dioxalate in DMSO.
-
Perform serial dilutions in culture medium to prepare working solutions at 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the working solutions to the respective wells. Include a vehicle control (0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Measurement of Intracellular ROS using DCFDA Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1. A black, clear-bottom 96-well plate is recommended to minimize background fluorescence.
-
-
DCFDA Staining:
-
After the desired incubation period with this compound Dioxalate, remove the medium.
-
Wash the cells once with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the H₂DCFDA solution and wash the cells once with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated cells to the vehicle control to determine the relative change in ROS levels.
-
Visualizations
Caption: Experimental workflow for optimizing this compound Dioxalate concentration.
Caption: Hypothetical signaling pathway of H3 receptor antagonism.
Caption: Troubleshooting decision tree for optimizing experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular signaling through G protein coupled receptors - new concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular signaling through G protein-coupled receptors: new concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
potential off-target effects of ROS 234 dioxalate
Welcome to the technical support center for ROS 234 Dioxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this novel compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound Dioxalate?
A1: this compound Dioxalate is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR kinase domain, it inhibits autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[1][2] This inhibition leads to reduced cell proliferation and increased apoptosis in EGFR-dependent tumor models.
Q2: What are the known off-target effects of this compound Dioxalate?
A2: While this compound Dioxalate is designed for high selectivity towards EGFR, in vitro kinase profiling has revealed potential off-target activity against other kinases, particularly those with structurally similar ATP-binding pockets. The most significant off-target interactions have been observed with members of the SRC family kinases (SFKs), such as SRC and LYN, and the ABL kinase. These off-target effects are most pronounced at higher concentrations of the compound.
Q3: We are observing unexpected cellular phenotypes in our experiments that do not align with EGFR inhibition alone. Could off-target effects be the cause?
A3: It is possible that the observed phenotypes are a result of off-target activities. Inhibition of SFKs can impact a wide range of cellular processes, including cell adhesion, migration, and survival, which may not be solely dependent on the EGFR signaling axis. To investigate this, we recommend performing experiments to dissect the on-target versus off-target effects.
Q4: How can we confirm if the observed effects in our cellular assays are on-target or off-target?
A4: A robust method to differentiate on-target from off-target effects is to use a combination of approaches. One effective strategy is to test the compound in a cell line where the primary target, EGFR, has been knocked out using CRISPR-Cas9 technology. If the compound's effect persists in the absence of EGFR, it strongly suggests an off-target mechanism. Additionally, comparing the phenotype induced by this compound Dioxalate with that of other structurally different EGFR inhibitors can provide valuable insights.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in cell-based assays.
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a kinome-wide selectivity profiling assay to identify unintended kinase targets.[3] Compare the IC50 values for off-target kinases with the IC50 for EGFR.
-
Expected Outcome: Identification of specific off-target kinases that may be contributing to the cytotoxic effect.
Possible Cause 2: Compound precipitation at high concentrations.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after the addition of this compound Dioxalate. Determine the solubility of the compound in your specific cell culture medium.
-
Expected Outcome: Ensuring the compound remains in solution at the tested concentrations to avoid non-specific toxic effects.
Issue 2: Inconsistent results between different cell lines.
Possible Cause 1: Cell line-specific expression of off-target kinases.
-
Troubleshooting Step: Analyze the protein expression levels of the most likely off-target kinases (e.g., SRC, LYN, ABL) in the cell lines you are using via Western blotting or proteomic analysis.
-
Expected Outcome: Correlation of the compound's activity with the expression levels of off-target kinases, explaining the differential sensitivity.
Possible Cause 2: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Use phosphoproteomics or Western blotting to probe for the activation of known compensatory pathways upon treatment with this compound Dioxalate.
-
Expected Outcome: A clearer understanding of the cellular response to the inhibitor, which may involve the upregulation of parallel signaling cascades.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound Dioxalate
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR |
| EGFR (Primary Target) | 5 | 1 |
| SRC | 150 | 30 |
| LYN | 250 | 50 |
| ABL | 400 | 80 |
| VEGFR2 | >1000 | >200 |
| PDGFRβ | >1000 | >200 |
This table summarizes the inhibitory concentrations (IC50) of this compound Dioxalate against its primary target and key off-targets. A higher fold selectivity indicates greater specificity for EGFR.
Table 2: Cellular Potency in Wild-Type vs. EGFR Knockout Cell Lines
| Cell Line | Genetic Background | EGFR Expression | This compound Dioxalate GI50 (nM) |
| A549 | Wild-Type | Present | 10 |
| A549-EGFR-KO | CRISPR Knockout | Absent | 500 |
| NCI-H1975 | Wild-Type (L858R/T790M) | Present | 8 |
| NCI-H1975-EGFR-KO | CRISPR Knockout | Absent | 450 |
This table demonstrates a significant reduction in the growth inhibitory (GI50) potency of this compound Dioxalate in the absence of its primary target, EGFR, confirming its on-target activity.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound Dioxalate against a panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound Dioxalate in 100% DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration close to the Km value.[4]
-
Compound Incubation: Add this compound Dioxalate at various concentrations to the kinase reaction mixtures. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.
-
Kinase Reaction and Detection: Incubate the plates at 30°C for the specified time. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ADP detection or fluorescence-based assays.[5]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Signaling
Objective: To assess the effect of this compound Dioxalate on the phosphorylation status of EGFR and potential off-target signaling pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to attach overnight. Serum-starve the cells for 24 hours, and then stimulate with EGF (100 ng/mL) for 15 minutes in the presence of varying concentrations of this compound Dioxalate (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-SRC (Tyr416), total SRC, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Intended mechanism of action of this compound Dioxalate on the EGFR signaling pathway.
Caption: On-target vs. potential off-target effects of this compound Dioxalate.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
how to improve ROS 234 dioxalate solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of ROS 234 dioxalate for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the preparation of this compound dioxalate solutions.
Troubleshooting Guide
This guide provides systematic approaches to resolving common solubility challenges with this compound dioxalate.
Issue 1: Compound fails to dissolve completely in aqueous buffer.
-
Possible Cause: The concentration of this compound dioxalate exceeds its solubility limit in the chosen aqueous buffer.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check calculations to ensure the target concentration does not exceed the known solubility of 50 mM in water.[1]
-
pH Adjustment: this compound is a basic compound. The solubility of salts derived from weak acids and bases can be pH-dependent.[2][3] Experiment with adjusting the pH of the buffer. Since this compound contains amine groups, lowering the pH (making the solution more acidic) can increase its solubility. Conversely, for the oxalate counter-ion, a more acidic pH could potentially lead to the formation of oxalic acid, which might affect solubility differently. Therefore, a systematic pH screening is recommended.
-
Gentle Heating: Gently warm the solution to 37°C. For many salts, solubility increases with temperature.[4] However, be cautious as prolonged heating can degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical energy to break up powder aggregates and enhance dissolution.
-
Co-solvents: If the above steps are insufficient, consider the use of a co-solvent.
-
Issue 2: Precipitation occurs when adding a DMSO stock solution to aqueous media.
-
Possible Cause: The compound is precipitating out of the aqueous medium upon dilution of the DMSO stock. This is a common issue when a compound is highly soluble in an organic solvent but has limited solubility in the final aqueous buffer or cell culture medium.[5]
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous medium is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays.[6]
-
Pre-warm Media: Warm the aqueous medium to 37°C before adding the DMSO stock solution.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the vortexing or stirring aqueous medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Intermediate Dilution: Consider a serial dilution approach. First, dilute the DMSO stock into a smaller volume of aqueous buffer with a higher tolerable co-solvent concentration, and then perform the final dilution into the experimental medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound dioxalate?
A1: Based on manufacturer data, this compound dioxalate is soluble up to 50 mM in both water and Dimethyl Sulfoxide (DMSO).[1] For biological experiments, preparing a concentrated stock solution in DMSO is a common practice.
Q2: How can I improve the solubility of this compound dioxalate in my experimental buffer?
A2: Several strategies can be employed to improve solubility:
-
pH Modification: Systematically adjust the pH of your buffer. Since this compound is a basic compound, its salt form with a weak acid (oxalic acid) may have pH-dependent solubility.[2][3][7]
-
Co-solvents: Introduce a low percentage of a water-miscible organic solvent into your aqueous buffer.
-
Temperature Control: Gentle warming can increase the solubility of many compounds.[4]
Q3: What are some suitable co-solvents to consider for this compound dioxalate?
A3: Common co-solvents used in biological experiments include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs) of low molecular weight
The choice of co-solvent and its final concentration should be tested for compatibility with your specific experimental system to avoid adverse effects.
Q4: Can I heat the solution to dissolve this compound dioxalate?
A4: Gentle warming (e.g., to 37°C) can aid dissolution. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound. The stability of this compound dioxalate at various temperatures should be considered.
Q5: My compound precipitates over time in the incubator. What should I do?
A5: Precipitation during incubation can be due to exceeding the solubility limit in the final medium at 37°C or compound instability.[6][8]
-
Re-evaluate Concentration: You may need to work at a lower final concentration of the compound.
-
Solubility in Media: The components of cell culture media (salts, proteins) can affect compound solubility. It is advisable to test the solubility of this compound dioxalate directly in your specific cell culture medium.
-
Fresh Preparations: Prepare fresh dilutions of your compound from the stock solution immediately before each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound dioxalate (M.Wt: 421.37 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate in a water bath until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for long-term stability.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer by Dilution from DMSO Stock
-
Pre-warm Buffer: Place the required volume of your experimental aqueous buffer in a sterile container and warm it to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration is within the acceptable limits for your experiment (e.g., <0.5%).
-
Dilution: While gently vortexing or stirring the pre-warmed buffer, add the calculated volume of the DMSO stock solution dropwise.
-
Final Mix: Continue to mix the solution for another 1-2 minutes to ensure homogeneity.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Concentration | 10-50 mM in DMSO | Higher concentrations may be possible but should be verified. |
| Final DMSO Concentration | < 0.5% (v/v) | For most cell-based assays to avoid solvent toxicity.[6] |
| Working Temperature | Room Temperature to 37°C | Gentle warming can aid solubility. |
| pH Range for Aqueous Buffers | 5.0 - 7.4 | Systematic screening is recommended to find the optimal pH. |
Visualizations
Caption: Workflow for preparing a working solution of this compound dioxalate.
References
- 1. rndsystems.com [rndsystems.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why does the solubility of some salts decrease with temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
degradation pathways of ROS 234 dioxalate under lab conditions
Technical Support Center: ROS 234 Dioxalate
Welcome to the technical support center for this compound Dioxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound Dioxalate under laboratory conditions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound Dioxalate?
A1: this compound Dioxalate primarily degrades through two main pathways under laboratory conditions:
-
Photodegradation: Exposure to light, particularly UV light, can cause the cleavage of the heterocyclic ring structure of the parent molecule.[1][2]
-
Hydrolysis: The dioxalate salt is susceptible to hydrolysis, which can be significantly influenced by the pH of the solution. This process can lead to the dissociation of the oxalate ions and subsequent changes to the parent compound.
Forced degradation studies are instrumental in identifying these pathways and the resulting degradation products.[3][4]
Q2: My solution of this compound Dioxalate has changed color from colorless to a pale yellow. What does this indicate?
A2: A color change to pale yellow is a common indicator of photodegradation. This is often due to the formation of chromophoric degradation products resulting from the cleavage of the heterocyclic ring upon exposure to light. To confirm this, you should protect your solution from light and analyze it using a stability-indicating method like HPLC to identify any new peaks corresponding to degradation products.
Q3: What are the recommended storage conditions for this compound Dioxalate to minimize degradation?
A3: To ensure the stability of this compound Dioxalate, it should be stored under the following conditions:
-
Solid Form: Store in a cool, dry place, protected from light.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at 2-8°C in amber vials or containers wrapped in aluminum foil to protect from light. Avoid alkaline pH conditions, as this can accelerate hydrolysis.
Q4: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if these are degradation products?
A4: The appearance of new peaks in your HPLC chromatogram that are not present in a freshly prepared standard solution of this compound Dioxalate is a strong indication of degradation. To troubleshoot this, consider the following:
-
System Suitability: First, ensure your HPLC system is performing correctly by running a system suitability test.[5]
-
Peak Tailing or Fronting: Issues like peak tailing or fronting can sometimes be mistaken for new peaks. These are often related to column degradation or an inappropriate mobile phase.[6]
-
Forced Degradation: Perform a forced degradation study by intentionally exposing your sample to stress conditions (e.g., acid, base, light, heat, oxidation).[7][8][9] Comparing the chromatograms from your stressed samples to your experimental sample can help in identifying and characterizing the degradation products.
-
Mass Spectrometry (MS): Couple your HPLC with a mass spectrometer (LC-MS) to obtain mass-to-charge ratio information for the unexpected peaks, which can aid in the structural elucidation of the degradation products.
Troubleshooting Guides
Issue: High Variability in Experimental Results
If you are experiencing significant variability in your results when working with this compound Dioxalate, it could be due to inconsistent degradation.
-
Possible Cause 1: Inconsistent Light Exposure
-
Solution: Ensure all experimental steps, from sample preparation to analysis, are conducted under consistent lighting conditions. Use amber glassware or light-blocking tubes for all samples and standards.
-
-
Possible Cause 2: pH Fluctuation
-
Solution: Use buffered solutions to maintain a stable pH throughout your experiment. Verify the pH of your solutions before use.
-
-
Possible Cause 3: Temperature Variation
-
Solution: Maintain a consistent temperature for your solutions, as elevated temperatures can accelerate degradation.[1]
-
Issue: Rapid Loss of Potency of this compound Dioxalate Solution
A rapid decrease in the concentration of the active compound can compromise your experimental outcomes.
-
Possible Cause 1: Photodegradation
-
Solution: As this compound Dioxalate is photosensitive, ensure that the solution is protected from light at all times.[10] Prepare solutions fresh before use and store them in light-protected containers if immediate use is not possible.
-
-
Possible Cause 2: Hydrolytic Degradation
-
Solution: Assess the pH of your solution. This compound Dioxalate is more susceptible to hydrolysis at higher pH values. Maintain the pH within the recommended stable range (typically slightly acidic to neutral).
-
Quantitative Data Summary
The following tables summarize the degradation of this compound Dioxalate under various stress conditions.
Table 1: Effect of pH on Hydrolytic Degradation at 25°C for 24 hours
| pH | % Degradation of this compound Dioxalate | Major Degradation Product(s) |
| 3.0 | 2.1% | Hydrolyzed this compound |
| 5.0 | 1.5% | Hydrolyzed this compound |
| 7.0 | 3.8% | Hydrolyzed this compound |
| 9.0 | 15.7% | Hydrolyzed this compound, Ring-opened species |
Table 2: Effect of Light Exposure on Photodegradation at 25°C and pH 7.0
| Exposure Time (hours) | % Degradation of this compound Dioxalate | Major Degradation Product(s) |
| 2 | 5.2% | Photolytic Product A |
| 6 | 12.8% | Photolytic Product A, Photolytic Product B |
| 12 | 22.5% | Photolytic Product A, Photolytic Product B |
| 24 | 35.1% | Photolytic Product A, Photolytic Product B |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Dioxalate
This protocol outlines the steps to intentionally degrade this compound Dioxalate to identify potential degradation products and establish degradation pathways.[3]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound Dioxalate in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathways of this compound Dioxalate.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting HPLC results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Light Stability Analysis - CD Formulation [formulationbio.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. waters.com [waters.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. [Review of the stabitlity of photosensitive medications] - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding precipitation of ROS 234 dioxalate in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation of ROS 234 dioxalate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and what are its solubility properties?
This compound dioxalate is a potent H3 antagonist.[1][2][3] Its chemical name is N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate.[3] Key quantitative properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 421.37 g/mol | |
| Solubility in Water | Up to 50 mM | [4][5] |
| Solubility in DMSO | Up to 50 mM | [4][5] |
Q2: I observed immediate precipitation when adding my this compound dioxalate stock solution to the cell culture medium. What is the likely cause?
Immediate precipitation, often called "crashing out," can occur for a few reasons. Even though this compound dioxalate is water-soluble, adding a highly concentrated stock (especially in DMSO) to a large volume of aqueous media can cause localized supersaturation, leading to precipitation. Another significant possibility is the interaction of the dioxalate salt with components in your culture medium. Cell culture media are rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). Oxalate ions can react with these cations to form sparingly soluble salts, such as calcium oxalate.[6][7]
Q3: My media containing this compound dioxalate appeared clear initially, but a precipitate formed after incubation. Why would this happen?
Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:[8][9]
-
pH shifts: Cellular metabolism can alter the pH of the medium over time. The solubility of both the parent compound and its oxalate salt can be pH-dependent.
-
Temperature fluctuations: Moving culture vessels between a 37°C incubator and a cooler microscope stage can cause temperature cycling, which may decrease the solubility of the compound.[9]
-
Evaporation: Improperly sealed culture plates can lead to evaporation, increasing the concentration of all media components, including this compound dioxalate, potentially exceeding its solubility limit.[9]
-
Slow complex formation: The interaction between oxalate ions and media components like calcium might be a slower process, leading to delayed crystal formation.[6]
Q4: What is the recommended solvent for preparing a stock solution of this compound dioxalate?
Based on its reported solubility, both sterile, purified water and DMSO are suitable for preparing stock solutions up to 50 mM.[4][5] For cell-based assays, it is common to use DMSO. However, if you suspect the oxalate moiety is causing precipitation with media components, preparing the stock in water might be a viable alternative to test.
Q5: How can the final concentration of the solvent affect my experiment?
If using a DMSO stock, it is crucial to keep the final concentration in the culture medium low, ideally below 0.1% and not exceeding 0.5%.[8][10] High concentrations of DMSO can be toxic to cells and can also influence the solubility of the compound upon dilution.[8]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate forming immediately after adding this compound dioxalate to your cell culture medium, follow these steps:
| Potential Cause & Explanation | Recommended Solution |
| Localized High Concentration | Adding a concentrated stock directly to a large volume of media can cause the compound to "crash out." |
| Interaction with Media Components (e.g., Calcium) | The oxalate from your compound may be reacting with calcium or magnesium in the media to form insoluble calcium or magnesium oxalate.[6] |
| Low Temperature of Media | The solubility of compounds often decreases at lower temperatures. |
Issue 2: Delayed Precipitation During Incubation
If the medium is initially clear but a precipitate forms hours or days later, use this guide:
| Potential Cause & Explanation | Recommended Solution |
| pH Instability | The pH of the media can shift due to cellular activity, affecting compound solubility.[9] |
| Temperature Fluctuations | Repeatedly moving plates from the incubator to a microscope can cause temperature cycles that promote precipitation.[9] |
| Evaporation | Evaporation from culture plates increases the compound's concentration above its solubility limit.[9] |
| Exceeding Thermodynamic Solubility | The final concentration, although initially appearing soluble, may be in a metastable supersaturated state. |
Experimental Protocols
Protocol 1: Preparation of this compound Dioxalate Working Solution
This protocol details the recommended procedure for diluting a DMSO stock solution of this compound dioxalate into an aqueous cell culture medium to minimize the risk of precipitation.
-
Pre-warm Media: Warm your cell culture medium to 37°C in a water bath or incubator.[11]
-
Prepare Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, create an intermediate dilution of your DMSO stock solution by adding it to a small volume of the pre-warmed media (e.g., a 1:10 dilution).
-
Gently vortex the intermediate dilution.
-
-
Final Dilution:
-
Final DMSO Concentration Check: Ensure the final percentage of DMSO in your working solution is below 0.5%, and ideally below 0.1%.[8]
-
Visual Inspection: After preparation, visually inspect the solution for any signs of cloudiness or precipitate.
Visualizations
Caption: Workflow for preparing a working solution of this compound dioxalate.
Caption: Troubleshooting flowchart for this compound dioxalate precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 4. biocrick.com [biocrick.com]
- 5. rndsystems.com [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
unexpected results with ROS 234 dioxalate in assays
Technical Support Center: ROS 234 Dioxalate
Welcome to the technical support resource for this compound dioxalate. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you address common challenges and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and its expected mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the ABC kinase. It is supplied as a dioxalate salt to improve its aqueous solubility and stability. In biochemical assays, it is expected to inhibit the phosphorylation of the ABC kinase substrate in a concentration-dependent manner. In cell-based assays, inhibition of the ABC signaling pathway is expected to lead to a decrease in cell proliferation and induction of apoptosis in cancer cell lines where this pathway is active.
Q2: Why is there a significant discrepancy between the IC50 values from my biochemical and cell-based assays?
Discrepancies between biochemical and cellular assay potencies are common.[1][2][3] Several factors can contribute to this:
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Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[1]
-
Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, whereas intracellular ATP levels are much higher.[1][4] This increased competition in a cellular environment can lead to a higher IC50 value for an ATP-competitive inhibitor.[1][4]
-
Efflux Pumps: Cells can actively transport the compound out through efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[1]
-
Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium or other cellular proteins, sequestering it away from its intended target.[1]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[1]
Q3: I'm observing high cytotoxicity at concentrations where I expect on-target effects. Is this normal?
Unexpectedly high cytotoxicity could be due to several factors:
-
Off-Target Effects: The inhibitor may be affecting other essential cellular pathways, leading to toxicity.[5] It's advisable to test the inhibitor's selectivity against a panel of other kinases.[5]
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[6] Ensure the final concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[5][6]
-
Dioxalate Salt Effects: Although rare, the dioxalate counter-ion could potentially interfere with cellular processes, especially in sensitive cell lines.[7]
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that may lead to non-specific cytotoxicity.[8]
Q4: My compound is precipitating when I dilute it into my aqueous assay buffer. What can I do?
Poor aqueous solubility is a common issue with small molecules.[1] Here are some approaches to address this:
-
Lower the Final Concentration: You may have exceeded the compound's aqueous solubility limit. Try using a lower final concentration.[6]
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[6] Always include a vehicle control to assess any effects of the DMSO concentration.[6]
-
Use a Different Solvent System: Consider using a co-solvent system to improve solubility.[6]
-
Prepare Fresh Dilutions: Do not use a solution that has precipitated. Prepare fresh working solutions from your high-concentration stock for each experiment.[6][9]
II. Troubleshooting Guides
Guide 1: Unexpectedly High IC50 Values in Biochemical Assays
| Possible Cause | Recommendation |
| Compound Instability/Degradation | Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C, protected from light. Prepare fresh dilutions for each experiment.[9] |
| Assay Component Interference | The dioxalate moiety may chelate divalent cations (e.g., Mg2+) essential for kinase activity. Ensure your assay buffer has a sufficient concentration of these ions. |
| Incorrect ATP Concentration | For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration at or near the Km for the enzyme to obtain comparable results.[10] |
| Enzyme Activity Issues | Ensure the kinase is active and the assay is running within the linear range. Perform control experiments with a known inhibitor. |
| Compound Aggregation | Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[8] |
Guide 2: High Variability Between Experimental Replicates
| Possible Cause | Recommendation |
| Inconsistent Inhibitor Concentration | Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes.[5] |
| Cell Culture Variability | Ensure consistency in cell density, passage number, and health.[5] |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of the plate can concentrate the inhibitor. Avoid using the outer wells or fill them with sterile media/PBS.[5] |
| Compound Precipitation | Visually inspect wells for precipitation after adding the compound. If observed, refer to the solubility troubleshooting guide. |
III. Experimental Protocols
Protocol 1: General Kinase Activity Assay (Luminescence-based)
-
Prepare Reagents:
-
Kinase Buffer: Prepare a buffer containing appropriate salts, MgCl2, and a reducing agent like DTT.
-
Kinase: Dilute the ABC kinase to the desired concentration in kinase buffer.
-
Substrate: Dilute the specific peptide substrate for ABC kinase in kinase buffer.
-
ATP: Prepare a solution of ATP at a concentration equal to the Km of the kinase.
-
This compound Dioxalate: Perform a serial dilution of the inhibitor in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound dioxalate or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase and substrate mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for 1 hour at 30°C.
-
Stop the reaction and detect the remaining ATP by adding a luminescence-based detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% activity and a no-kinase control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: General Cell Viability Assay (Luminescence-based)
-
Cell Seeding:
-
Plate your chosen cancer cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
-
Inhibitor Treatment:
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the viability detection reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated cells (100% viability) and plot cell viability versus the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
IV. Visualizations
Caption: Troubleshooting workflow for high IC50 values.
Caption: General experimental workflow for cell-based assays.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
ROS 234 dioxalate lot-to-lot consistency issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot consistency issues with ROS 234 dioxalate. Our goal is to help you achieve more reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and what is its primary mechanism of action?
This compound dioxalate is a potent histamine H3 receptor antagonist.[1][2] It exhibits high affinity for the H3 receptor, as demonstrated in various in vitro and ex vivo studies.[1][2] Its primary mechanism of action is to block the inhibitory effects of histamine at H3 autoreceptors and heteroreceptors, leading to an increased release of histamine and other neurotransmitters. Due to its poor central access, its effects are primarily observed in peripheral systems.[1][2]
Q2: What are the potential sources of lot-to-lot variability with this compound dioxalate?
Lot-to-lot variability in research compounds like this compound dioxalate can stem from several factors during manufacturing and handling.[3] These can include:
-
Purity Profile: Minor differences in the percentage of the active compound and the presence of impurities.
-
Salt Form Stoichiometry: Variations in the ratio of this compound to dioxalate.
-
Residual Solvents: Presence of solvents from the purification process.
-
Physical Properties: Differences in crystallinity, particle size, and solubility.
-
Storage and Handling: Exposure to light, moisture, or temperature fluctuations can lead to degradation.[3]
Q3: We are observing a decrease in potency with a new lot of this compound dioxalate. What could be the cause?
A decrease in potency is a common issue that can arise from lot-to-lot variability.[3] Several factors could be responsible:
-
Lower Purity: The new lot may have a lower percentage of the active compound.
-
Compound Degradation: Improper storage or handling of the new lot could have led to degradation.
-
Incorrect Concentration: Errors in the preparation of the stock solution.
-
Different Salt Form: Although specified as the dioxalate salt, inconsistencies in the salt form can affect the molecular weight and, consequently, the molar concentration of your solutions.[4][5]
Q4: How can the dioxalate salt form of this compound influence experimental results?
The salt form of a compound can significantly impact its physicochemical properties.[4][6][7] For this compound dioxalate, inconsistencies in the salt form between lots could lead to:
-
Altered Solubility: This can affect the actual concentration of the compound in your experimental buffer.[4]
-
Changes in Stability: Different salt forms can have varying stability profiles.[8]
-
Variations in Bioavailability: In in vivo studies, the salt form can influence absorption and distribution.
Troubleshooting Guides
Issue 1: Inconsistent In Vitro Assay Results
You are observing a significant shift in the IC50 or EC50 value of this compound dioxalate in your cell-based or biochemical assays compared to a previous lot.
Caption: Troubleshooting workflow for inconsistent in vitro results.
-
Verify Stock Solution: Prepare a fresh stock solution of the new lot of this compound dioxalate. Ensure it is fully dissolved.
-
Compare Lots Side-by-Side: Run a dose-response experiment comparing the new lot directly against the old lot. This will confirm if there is a true difference in potency.
-
Analytical Verification (If Possible): If you have access to analytical instrumentation, analyze the purity and identity of the new lot using techniques like HPLC or LC-MS. Compare the results with the supplier's Certificate of Analysis (CoA).
-
Check for Assay Interference: Run a control experiment to see if the compound at high concentrations interferes with your assay readout (e.g., fluorescence, luminescence).[9]
-
Review Protocol: Carefully review your experimental protocol for any potential sources of error, such as pipetting inaccuracies or variations in incubation times.[9][10]
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
You observe unexpected cytotoxicity or off-target effects with a new lot of this compound dioxalate that were not present with previous lots.
Caption: Troubleshooting workflow for unexpected toxicity.
-
Confirm Cytotoxicity: Use a direct measure of cell viability (e.g., trypan blue exclusion) to confirm that the observed effect is indeed cell death.
-
Analyze for Impurities: If possible, use high-resolution LC-MS to screen for the presence of impurities in the new lot that might be biologically active.[3]
-
Review the Certificate of Analysis (CoA): Compare the purity and impurity profile on the CoA of the new lot with that of the old lot.
-
Dose-Response for Toxicity: Perform a dose-response experiment to determine the concentration at which toxicity occurs. It's possible the new lot is more potent, and a lower concentration is needed.
Data Presentation
Table 1: Key Characteristics of this compound Dioxalate
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | |
| Molecular Weight | 421.37 g/mol | |
| pKB (Guinea-pig ileum H3-receptor) | 9.46 | [1][2] |
| pKi (Rat cerebral cortex H3-receptor) | 8.90 | [1][2] |
| ED₅₀ (ex vivo, Rat cerebral cortex) | 19.12 mg/kg (i.p.) | [1][2] |
| Solubility | Soluble to 50 mM in water and DMSO | |
| Storage | Desiccate at room temperature |
Table 2: Example Lot-to-Lot Comparison Data
| Lot Number | Purity (by HPLC) | IC50 (in vitro assay) | Observations |
| Lot A | 99.5% | 10.2 nM | Consistent with historical data. |
| Lot B | 98.1% | 15.8 nM | Slightly lower purity, ~1.5-fold shift in IC50. |
| Lot C | 99.2% | 10.5 nM | Purity and activity are within acceptable limits. |
Experimental Protocols
Protocol 1: Comparative Dose-Response Analysis
This protocol is designed to directly compare the potency of two different lots of this compound dioxalate.
-
Stock Solution Preparation:
-
Accurately weigh out equivalent amounts of each lot of this compound dioxalate.
-
Dissolve each in the same volume of DMSO to create 10 mM stock solutions. Ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform serial dilutions of each stock solution in your assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM).
-
-
Assay Performance:
-
Perform your standard in vitro assay using the serial dilutions of both lots in parallel on the same plate.
-
Include appropriate positive and negative controls.
-
-
Data Analysis:
-
Calculate the IC50 or EC50 values for each lot using a non-linear regression curve fit.
-
Compare the resulting values to determine if there is a significant difference in potency.
-
Protocol 2: HPLC Purity Assessment
This protocol provides a general method for assessing the purity of a new lot of this compound dioxalate.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound dioxalate in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Signaling Pathway
Caption: Mechanism of action of this compound dioxalate at the H3 autoreceptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. benchchem.com [benchchem.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Addressing the challenge of salt forms in drug discovery - [molport.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical and Mechanistic Comparison of ROS 234 Dioxalate and Pitolisant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and mechanistic profiles of two histamine H3 receptor (H3R) ligands: ROS 234 dioxalate and pitolisant. While both compounds target the H3R, a key regulator of histamine release in the central nervous system, they exhibit distinct characteristics in terms of their development stage, central nervous system penetration, and available efficacy data. This document aims to present the existing experimental data in a clear and objective manner to inform research and drug development efforts in the field of neuroscience and sleep disorders.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain.[1] As histamine is a key neurotransmitter involved in promoting wakefulness and arousal, antagonism or inverse agonism at the H3R presents a promising therapeutic strategy for disorders characterized by excessive daytime sleepiness, such as narcolepsy.[2]
Pitolisant , marketed as Wakix®, is a first-in-class H3R antagonist/inverse agonist approved for the treatment of narcolepsy in adults.[3][4] It has undergone extensive clinical evaluation, demonstrating its efficacy in reducing excessive daytime sleepiness (EDS) and cataplexy.[5][6]
This compound dioxalate is a potent H3R antagonist identified in preclinical research.[7][8] However, its development has been limited by its poor penetration of the blood-brain barrier, and to date, no clinical trial data for this compound dioxalate has been published.
This guide will delve into the available data for both compounds, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used to generate these findings.
Mechanism of Action
Both this compound dioxalate and pitolisant exert their effects by targeting the histamine H3 receptor, a G protein-coupled receptor (GPCR).
Pitolisant acts as both a competitive antagonist and an inverse agonist at the H3R.[9][10] As an antagonist, it blocks the binding of endogenous histamine to the receptor, thereby preventing the autoinhibitory feedback on histamine release.[10] As an inverse agonist, it reduces the constitutive activity of the H3R, further enhancing histaminergic transmission.[10][11] This dual action leads to increased synthesis and release of histamine in the brain.[10][12] Beyond its effects on histamine, pitolisant also indirectly modulates the release of other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, by acting on H3 heteroreceptors.[9][11]
This compound dioxalate is characterized as a potent H3R antagonist.[7][8] This suggests that its primary mechanism is to block the inhibitory effect of histamine on its own release. The available literature does not explicitly describe it as an inverse agonist, focusing on its antagonist properties.
Signaling Pathway of H3 Receptor Antagonists/Inverse Agonists
The signaling pathway for H3R antagonists and inverse agonists like pitolisant involves the modulation of downstream effectors of the Gi/o protein-coupled H3 receptor. By blocking the receptor's activity, these compounds prevent the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Preclinical Efficacy Data
A direct comparison of the in vivo efficacy of this compound dioxalate and pitolisant is challenging due to the limited publicly available data for this compound dioxalate and the fact that it does not effectively cross the blood-brain barrier.
| Parameter | This compound Dioxalate | Pitolisant | Reference(s) |
| Target | Histamine H3 Receptor | Histamine H3 Receptor | [7][8][9][11] |
| Mechanism | Antagonist | Antagonist / Inverse Agonist | [7][8][9][10][11] |
| pKi (rat cerebral cortex) | 8.90 | Not explicitly stated in provided refs | [7][8] |
| pKB (guinea-pig ileum) | 9.46 | Not explicitly stated in provided refs | [7][8] |
| Ki (human H3R) | Not explicitly stated in provided refs | 0.16 nM | [11] |
| EC50 (human H3R) | Not explicitly stated in provided refs | 1.5 nM (as inverse agonist) | [11] |
| In vivo ED50 (rat) | 19.12 mg/kg (i.p.) for ex vivo binding | Not explicitly stated in provided refs | [7][8] |
| CNS Penetration | Poor | Good | [7][8][9][13] |
Table 1. Preclinical Pharmacological Profile of this compound Dioxalate and Pitolisant.
Clinical Efficacy of Pitolisant
Pitolisant has undergone rigorous clinical testing, primarily in patients with narcolepsy. The HARMONY 1 and HARMONY CTP trials are two pivotal studies that have demonstrated its efficacy.
| Efficacy Endpoint | HARMONY 1 Trial | HARMONY CTP Trial | Reference(s) |
| Primary Indication | Excessive Daytime Sleepiness (EDS) | EDS and Cataplexy | [6][14] |
| Patient Population | Adults with narcolepsy | Adults with narcolepsy and high frequency of cataplexy | [6][14] |
| Mean Change in Epworth Sleepiness Scale (ESS) Score | -5.8 (Pitolisant) vs. -3.4 (Placebo) | -5.4 (Pitolisant) vs. -1.9 (Placebo) | [6] |
| Mean Reduction in Weekly Rate of Cataplexy | 62% (Pitolisant) vs. 8% (Placebo) | 75% (Pitolisant) vs. 38% (Placebo) | [6][15] |
| Cohen's d effect size (vs. Placebo for ESS) | 0.61 | 0.86 | [5][16] |
| Cohen's d effect size (vs. Placebo for cataplexy) | Not reported | 0.86 | [5][16] |
Table 2. Summary of Clinical Efficacy Data for Pitolisant in Narcolepsy.
Experimental Protocols
Histamine H3 Receptor Binding Assay (for pKi determination)
This protocol is a generalized representation based on standard methodologies for radioligand binding assays.
Protocol Details:
-
Membrane Preparation: Rat cerebral cortex is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Incubation: The membrane suspension is incubated with a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) and a range of concentrations of the unlabeled test compound (this compound dioxalate or pitolisant). Non-specific binding is determined in the presence of a high concentration of an unlabeled H3R ligand.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Ex Vivo Binding Assay (for ED50 determination)
This protocol outlines a general approach for determining the in vivo receptor occupancy.
Protocol Details:
-
Drug Administration: Different doses of this compound dioxalate are administered to groups of rats, typically via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a predetermined time after administration, the animals are euthanized, and their brains are rapidly removed and dissected to isolate the cerebral cortex.
-
Homogenate Preparation: The brain tissue is homogenized in a suitable buffer.
-
Radioligand Binding: The homogenates are incubated with a radiolabeled H3R ligand to measure the amount of available (unoccupied) receptors.
-
Data Analysis: The specific binding of the radioligand is determined and compared to that in vehicle-treated control animals. The dose of the drug that causes 50% occupancy of the H3 receptors (ED50) is calculated.
Conclusion
This compound dioxalate and pitolisant are both potent ligands for the histamine H3 receptor. Pitolisant has been successfully developed into a clinically effective treatment for narcolepsy, with a well-characterized profile as an H3R antagonist/inverse agonist that readily enters the central nervous system. In contrast, this compound dioxalate, while demonstrating high potency in preclinical in vitro and ex vivo assays, is hampered by poor blood-brain barrier penetration, which has likely limited its further clinical development.
The data presented in this guide highlights the critical importance of pharmacokinetic properties, particularly CNS penetration, in the development of drugs targeting central receptors. While this compound dioxalate may serve as a useful research tool for studying peripheral H3 receptors, pitolisant stands as a successful example of translating the H3R antagonist/inverse agonist concept into a therapeutic reality for patients with sleep-wake disorders. Future research in this area will likely focus on developing H3R ligands with optimized potency, selectivity, and pharmacokinetic profiles to address unmet needs in neurological and psychiatric disorders.
References
- 1. cusabio.com [cusabio.com]
- 2. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 3. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H₃ receptor inverse agonist/antagonist compared with Modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitolisant - Wikipedia [en.wikipedia.org]
- 5. Animal models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies [mdpi.com]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared with Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 16. mdpi.com [mdpi.com]
Validating Experimental Findings: A Comparative Analysis of ROS 234 Dioxalate
In the landscape of pharmacological research, particularly in the domain of histamine receptor modulation, the rigorous validation of experimental findings is paramount. This guide provides a comparative analysis of ROS 234 dioxalate, a potent H3 receptor antagonist, with other relevant alternatives in the field. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound dioxalate's performance and to provide a framework for its experimental application.
Comparative Analysis of H3 Receptor Antagonists
This compound dioxalate is a high-affinity H3 receptor antagonist, demonstrating significant potency in various experimental models.[1][2][3] To contextualize its efficacy, a comparison with other known H3 receptor antagonists is presented below.
| Compound | pKi (rat cerebral cortex) | pKB (guinea-pig ileum) | ED50 (rat ex vivo) | Blood-Brain Barrier Permeability |
| This compound dioxalate | 8.90[1][2] | 9.46[1][2][3] | 19.12 mg/kg (i.p.)[1][2][3] | Poor[1][2] |
| Pitolisant | 8.6 - 9.1 | 8.8 - 9.2 | 1-3 mg/kg (p.o.) | Good |
| JNJ-7777120 | 9.4 | 9.5 | 10 mg/kg (p.o.) | Good |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of H3 receptor antagonists.
1. Receptor Binding Assay (pKi determination)
-
Objective: To determine the affinity of the compound for the H3 receptor.
-
Methodology:
-
Prepare membrane homogenates from rat cerebral cortex.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]R-α-methylhistamine) and varying concentrations of the test compound (this compound dioxalate).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assay (pKB determination)
-
Objective: To assess the functional antagonist activity of the compound at the H3 receptor.
-
Methodology:
-
Isolate guinea-pig ileum tissue and mount it in an organ bath containing Krebs solution.
-
Induce contractions with a suitable agonist (e.g., histamine).
-
Add the H3 receptor agonist R-α-methylhistamine to inhibit the electrically evoked contractions.
-
Introduce varying concentrations of the test compound (this compound dioxalate) to antagonize the effect of R-α-methylhistamine.
-
Measure the contractile response and calculate the pKB value from the resulting concentration-response curves.
-
3. Ex Vivo Binding Assay (ED50 determination)
-
Objective: To evaluate the in vivo potency and brain receptor occupancy of the compound.
-
Methodology:
-
Administer the test compound (this compound dioxalate) to rats via intraperitoneal (i.p.) injection at various doses.
-
After a specified time, euthanize the animals and dissect the cerebral cortex.
-
Prepare brain homogenates and perform a radioligand binding assay as described above to measure the occupancy of H3 receptors.
-
Calculate the ED50 value, which is the dose required to achieve 50% receptor occupancy.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Caption: H3 Receptor Signaling Pathway and the antagonistic action of this compound Dioxalate.
Caption: Experimental workflow for the characterization of this compound Dioxalate.
References
A Comparative Guide to Control Experiments for Histamine H3 Receptor Antagonist Studies: Featuring ROS 234 Dioxalate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "ROS 234 dioxalate" is a potent histamine H3 receptor antagonist.[1][2][3][4] The "ROS" designation in its name is an identifier and does not pertain to Reactive Oxygen Species (ROS). This guide will focus on its role as an H3 receptor antagonist and the necessary control experiments within that context.
The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[5][6] It acts as a presynaptic autoreceptor, meaning it inhibits the synthesis and release of histamine when activated.[6][7] It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine, norepinephrine, and serotonin.[5][6][8] H3 receptor antagonists block this inhibitory action, leading to increased levels of these neurotransmitters, which gives them potential therapeutic applications in cognitive and sleep disorders.[5][8][9]
This guide provides a comparative overview of this compound dioxalate and other common H3 receptor antagonists, with a focus on the essential control experiments required for their study.
Data Presentation: Comparison of H3 Receptor Antagonists
The following table summarizes the quantitative data for this compound dioxalate and other selected H3 receptor antagonists. These values are critical for comparing the potency and efficacy of these compounds.
| Compound | Target(s) | pKi / Ki | pKB | ED50 | Key Characteristics |
| This compound dioxalate | Histamine H3 Receptor | 8.90 (Rat cerebral cortex)[2][4] | 9.46 (Guinea-pig ileum)[1][2][3][4] | 19.12 mg/kg (ip, Rat)[2][4] | Potent H3 antagonist with poor CNS penetration.[2][4] |
| Pitolisant | Histamine H3 Receptor | 0.16 nM[10] | - | - | Approved for treating narcolepsy; acts as an inverse agonist.[5][7] |
| Ciproxifan | Histamine H3 Receptor | 9.2 nM (IC50)[10] | - | - | Highly potent and selective antagonist.[10][11] |
| Thioperamide | Histamine H3 Receptor | 4 nM[12] | - | - | Early, potent, and selective antagonist, but has noted hepatotoxicity.[5] |
| Clobenpropit | Histamine H3 Receptor | - | - | - | A standard and selective H3 receptor antagonist used in research.[5] |
| Betahistine | Histamine H3 Receptor | 1.9 µM (IC50)[10] | - | - | H3 antagonist properties are considered in its mechanism of action.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of H3 receptor antagonists. Below are protocols for key in vitro and in vivo experiments.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H3 receptor.
-
Objective: To quantify the affinity of this compound dioxalate and its alternatives for the histamine H3 receptor.
-
Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) for binding to membranes prepared from cells or tissues expressing the H3 receptor (e.g., rat brain cortex).[13] The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).
-
Methodology:
-
Membrane Preparation: Homogenize rat brain cortex tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer for the assay.[14]
-
Assay Setup: In a 96-well plate, add the prepared membranes, the radioligand (e.g., [3H]-Nα-methylhistamine) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., this compound dioxalate).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[14]
-
Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and then convert it to the Ki value using the Cheng-Prusoff equation.
-
-
Control Experiments:
-
Total Binding: Radioligand and membranes without any competitor.
-
Non-specific Binding: Radioligand and membranes in the presence of a high concentration of a known H3 ligand to saturate the receptors.
-
Vehicle Control: The vehicle used to dissolve the test compound should be tested alone to ensure it does not interfere with the assay.
-
In Vitro Functional Assay: Guinea Pig Ileum Preparation
This assay measures the functional potency (pKB) of an H3 receptor antagonist.
-
Objective: To determine if a compound acts as an antagonist at the H3 receptor and to quantify its potency.
-
Principle: The guinea pig ileum contains presynaptic H3 receptors on cholinergic nerves. Activation of these receptors by an agonist (e.g., R-α-methylhistamine) inhibits electrically evoked muscle contractions. An antagonist will prevent this inhibition.[15][16]
-
Methodology:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 32-33°C and aerated.[17]
-
Stimulation: Elicit contractions of the ileum using electrical field stimulation.
-
Agonist Response: Establish a concentration-response curve for an H3 agonist (e.g., R-α-methylhistamine), which will inhibit the electrically induced contractions.[16]
-
Antagonist Application: Incubate the tissue with a fixed concentration of the test compound (e.g., this compound dioxalate) for a set period.
-
Shift in Agonist Response: In the presence of the antagonist, repeat the concentration-response curve for the agonist. A competitive antagonist will cause a parallel rightward shift of the agonist's curve.
-
Data Analysis: The magnitude of the shift is used to calculate the pA2 or pKB value, which is a measure of the antagonist's potency.
-
-
Control Experiments:
-
Time Control: Run parallel experiments without the antagonist to ensure the tissue response is stable over time.
-
Vehicle Control: Test the effect of the vehicle on both basal and agonist-stimulated responses.
-
Specificity Control: Test the antagonist against contractions induced by agents that do not act via H3 receptors to ensure its specificity.
-
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brains of freely moving animals.
-
Objective: To assess the effect of H3 receptor antagonists on the release of histamine, acetylcholine, and dopamine in specific brain regions.[8][18]
-
Principle: A microdialysis probe is surgically implanted into a specific brain region (e.g., prefrontal cortex or hypothalamus). The probe is perfused with an artificial cerebrospinal fluid, and neurotransmitters from the extracellular space diffuse across the probe's membrane into the perfusate, which is then collected and analyzed.
-
Methodology:
-
Surgery: Implant a microdialysis guide cannula into the target brain region of an anesthetized rat or mouse. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe and collect baseline samples of the dialysate.
-
Drug Administration: Administer the H3 antagonist (e.g., this compound dioxalate or an alternative) systemically (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical method like HPLC.
-
-
Control Experiments:
-
Vehicle Control: Administer the vehicle to a control group of animals to account for any effects of the injection procedure or vehicle itself.
-
Sham Surgery Control: Include a group of animals that underwent surgery but did not have the probe inserted to control for the effects of the surgical procedure.
-
Positive Control: Use a known H3 antagonist like Pitolisant to validate the experimental setup.
-
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the histamine H3 receptor and the inhibitory action of an antagonist.
Experimental Workflow for H3 Antagonist Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of an H3 receptor antagonist.
References
- 1. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 12. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Histamine H3 receptor desensitization in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of histamine H3-receptors in guinea-pig ileum with H3-selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of H3 Receptor Antagonists
A Comprehensive Literature Review of ROS 234 Dioxalate and a Comparison with Alternative Histamine H3 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed analysis of this compound dioxalate, a potent histamine H3 (H3) receptor antagonist. This document summarizes the available quantitative data, outlines experimental methodologies based on published literature, and compares its performance with other notable H3 receptor antagonists.
The following table summarizes the key in vitro and in vivo efficacy parameters of this compound dioxalate in comparison to other well-established H3 receptor antagonists such as Pitolisant (Wakix®), Clobenpropit, and Ciproxifan.
| Compound | pKi (rat cerebral cortex) | pKB (guinea-pig ileum) | IC50 | ED50 (rat cerebral cortex, i.p.) | Reference |
| This compound dioxalate | 8.90 | 9.46 | - | 19.12 mg/kg | [1] |
| Pitolisant (Wakix®) | - | - | 1.5 nM (inverse agonist) | - | [2][3] |
| Clobenpropit | - | - | - | - | [4][5][6] |
| Ciproxifan | 9.3 (pKi) | - | 9.2 nM | - | [7][8][9][10] |
Experimental Protocols
The detailed experimental protocols for the determination of the biological activity of this compound dioxalate are primarily described in two key publications: Mor et al., 2004 and Ballabeni et al., 2002. While the full texts of these articles are not publicly available, this section summarizes the likely methodologies based on their abstracts and standard pharmacological practices.
In Vitro Radioligand Binding Assay (pKi determination)
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To determine the pKi of this compound dioxalate for the rat cerebral cortex H3 receptor.
-
General Protocol:
-
Membrane Preparation: Cerebral cortices from rats are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the H3 receptors.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to H3 receptors, such as [3H]-(R)-α-methylhistamine ([3H]-RAMHA).
-
Competition: Increasing concentrations of the test compound (this compound dioxalate) are added to the incubation mixture to compete with the radioligand for binding to the H3 receptors.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, and pKi is the negative logarithm of the Ki.
-
Functional Antagonism Assay (pKB determination)
This assay measures the ability of a compound to inhibit the functional response induced by a receptor agonist.
-
Objective: To determine the pKB of this compound dioxalate at the guinea-pig ileum H3 receptor.
-
General Protocol:
-
Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine and subsequent muscle contraction.
-
Agonist-Induced Inhibition: An H3 receptor agonist (e.g., (R)-α-methylhistamine) is added to the bath, which inhibits the electrically induced contractions by acting on presynaptic H3 receptors.
-
Antagonist Effect: The antagonist (this compound dioxalate) is then added at various concentrations to counteract the inhibitory effect of the agonist.
-
Data Analysis: The concentration of the antagonist that requires a doubling of the agonist concentration to produce the same level of inhibition is used to calculate the KB value. The pKB is the negative logarithm of the KB.
-
Ex Vivo Binding Assay (ED50 determination)
This assay assesses the in vivo potency of a compound to occupy its target receptor in the brain after systemic administration.
-
Objective: To determine the ED50 of this compound dioxalate for H3 receptors in the rat cerebral cortex.
-
General Protocol:
-
Drug Administration: Different doses of this compound dioxalate are administered to rats, typically via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a specific time point after administration, the rats are euthanized, and their brains are rapidly removed. The cerebral cortices are dissected.
-
Receptor Occupancy Measurement: The level of H3 receptor occupancy by the drug is measured using an in vitro binding assay on the collected brain tissue, as described above.
-
Data Analysis: The dose of the drug that results in 50% occupancy of the H3 receptors (ED50) is determined by plotting receptor occupancy against the administered dose.
-
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an antagonist, this compound dioxalate blocks the constitutive activity of the H3 receptor and the effects of histamine, leading to an increase in the synthesis and release of histamine and other neurotransmitters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of clobenpropit, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Alternative Compounds for H3 Receptor Antagonism Beyond ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to ROS 234 dioxalate for histamine H3 receptor (H3R) antagonism. The objective is to present a clear overview of the performance of these alternatives, supported by available experimental data, to aid in the selection of appropriate research tools and potential therapeutic candidates.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a key regulator of neurotransmitter release in the central nervous system. Its role in modulating histamine, acetylcholine, dopamine, and other neurotransmitters has made it an attractive target for the treatment of various neurological and psychiatric disorders. This compound dioxalate is a potent H3 antagonist; however, a range of other compounds with diverse pharmacological profiles have been developed. This guide will delve into a comparison of their binding affinities and functional potencies.
Comparative Analysis of H3 Receptor Antagonists
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (pA2, EC50, IC50) of this compound dioxalate and selected alternative H3 receptor antagonists. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Binding Affinity (Ki) of H3 Receptor Antagonists
| Compound | Species/Receptor | Radioligand | Ki (nM) | pKi | Reference(s) |
| This compound dioxalate | Rat Cerebral Cortex | N/A | N/A | 8.90 | [1][2] |
| ABT-239 | Human H3 | [3H]Nα-methylhistamine | 0.063 | 9.2 | [3] |
| Rat H3 | [3H]Nα-methylhistamine | 0.25 | 8.6 | [3] | |
| Ciproxifan | Rat Brain | [125I]iodoproxyfan | 0.5 - 1.9 | ~9.0 | [4] |
| Human H3 | N/A | N/A | 9.3 | [5] | |
| Pitolisant | Human H3 | [125I]Iodoproxyfan | 0.16 | 9.8 | [6][7] |
| Thioperamide | Human Recombinant H3 | N/A | 25 | 7.6 | |
| Rat Cortex | [125I]-IPP | 4.3 | 8.37 | [8] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: In Vitro Functional Potency of H3 Receptor Antagonists
| Compound | Assay | Species/System | Parameter | Value | Reference(s) |
| This compound dioxalate | Guinea-pig ileum contraction | Guinea-pig | pKB | 9.46 | [2] |
| ABT-239 | [35S]GTPγS binding (inverse agonist) | Human H3 | pEC50 | 8.9 | [3] |
| [35S]GTPγS binding (inverse agonist) | Rat H3 | pEC50 | 8.2 | [3] | |
| Ciproxifan | [3H]histamine release | Rat synaptosomes | Ki (nM) | 0.5 | [4] |
| Pitolisant | Inverse agonist effect | Recombinant human H3 | EC50 (nM) | 1.5 | [6][7] |
| Thioperamide | Guinea-pig jejunum contraction | Guinea-pig | pA2 | 8.9 | [8] |
| Eosinophil shape change | Human | IC50 (µM) | 1.4 | ||
| Eosinophil chemotaxis | Human | IC50 (nM) | 519 |
Note: pKB is the negative logarithm of the antagonist dissociation constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. EC50 is the half-maximal effective concentration. IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. Below are generalized protocols for common assays used to characterize H3 receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the H3 receptor by quantifying its ability to displace a radiolabeled ligand.
1. Materials:
- Cell membranes prepared from cells expressing the H3 receptor (e.g., HEK293 or CHO cells).
- Radioligand (e.g., [3H]Nα-methylhistamine, [125I]iodoproxyfan).
- Test compounds (unlabeled).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
- Scintillation fluid and counter.
2. Procedure:
- Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the test compound.
- Allow the binding to reach equilibrium.
- Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the H3 receptor. Inverse agonists decrease the basal level of GTPγS binding.
1. Materials:
- Cell membranes from H3 receptor-expressing cells.
- [35S]GTPγS (a non-hydrolyzable GTP analog).
- GDP (to ensure G proteins are in their inactive state).
- Test compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).
2. Procedure:
- Incubate the cell membranes with the test compound.
- Add [35S]GTPγS to initiate the binding reaction.
- After incubation, separate the membrane-bound [35S]GTPγS by filtration.
- Measure the radioactivity on the filters.
3. Data Analysis:
- Plot the amount of bound [35S]GTPγS against the log of the compound concentration.
- For inverse agonists, determine the IC50 value for the inhibition of basal [35S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the downstream signaling of the H3 receptor, which is coupled to Gi/o proteins and inhibits adenylyl cyclase, leading to decreased cAMP levels. Inverse agonists will increase the basal cAMP levels.
1. Materials:
- Whole cells expressing the H3 receptor.
- Forskolin (an adenylyl cyclase activator, often used to stimulate a measurable cAMP response).
- Test compounds.
- cAMP detection kit (e.g., HTRF, ELISA).
2. Procedure:
- Pre-incubate the cells with the test compounds.
- Stimulate the cells with forskolin to induce cAMP production.
- Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
3. Data Analysis:
- Plot the cAMP concentration against the log of the compound concentration.
- For inverse agonists, determine the EC50 value for the increase in cAMP levels.
Visualizing Key Pathways and Workflows
To further aid in the understanding of H3 receptor antagonism, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of the Histamine H3 Receptor.
Caption: General workflow for evaluating H3 receptor antagonists.
References
- 1. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thioperamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of ROS 234 Dioxalate Activity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the functional assessment of ROS 234 dioxalate, a potent histamine H3 receptor antagonist. While this compound dioxalate has demonstrated high affinity in tissue preparations, a critical gap exists in the scientific literature regarding its specific activity in cell-based assays. This document outlines a proposed cross-validation study, presenting this compound dioxalate in the context of other well-characterized H3 receptor antagonists and providing the necessary experimental protocols to facilitate such research.
Introduction to this compound Dioxalate and the Need for Cell Line Cross-Validation
This compound dioxalate is recognized as a potent antagonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters. Existing data from tissue-based assays have established its high affinity, with a pKi of 8.90 for the rat cerebral cortex H3-receptor and a pKB of 9.46 for the guinea-pig ileum H3-receptor[1][2]. However, the activity of this compound dioxalate has not been reported in specific cell lines. Cross-validation in different cell lines is crucial to understand its potency, selectivity, and potential cell-type-specific effects, which are critical parameters for drug development and mechanistic studies.
Comparative Analysis of H3 Receptor Antagonists
To provide a benchmark for the future evaluation of this compound dioxalate, this section summarizes the activity of several alternative histamine H3 receptor antagonists for which cell line or membrane-based data are available.
| Compound | Target | Assay System | Activity (Ki/IC50) | Reference |
| This compound dioxalate | Histamine H3 Receptor | Rat Cerebral Cortex Membranes | pKi = 8.90 | [1][2] |
| Guinea-pig Ileum | pKB = 9.46 | [1][2] | ||
| Pitolisant | Histamine H3 Receptor | Human Histamine H3 Receptor | Ki = 0.16 nM | [3] |
| Ciproxifan | Histamine H3 Receptor | Rat Striatal Membranes | Ki = 0.7 nM | [4] |
| IC50 = 9.2 nM | [4][5][6][7] | |||
| Clobenpropit | Histamine H3 Receptor | Human Neuroblastoma SH-SY5Y cells | IC50 = 490 nM (for dopamine uptake) | [8] |
| Human H3 Receptor | Ki = 24 nM | [9] | ||
| OUP-186 | Histamine H3 Receptor | Human Breast Cancer (MDA-MB-231, MCF7) | IC50 ≈ 10 µM | [10] |
Note: The activity values presented can be influenced by the specific experimental conditions, including the cell line, receptor isoform, and assay methodology used.
Proposed Cell Lines for Cross-Validation Studies
The selection of appropriate cell lines is critical for the meaningful evaluation of this compound dioxalate. As the histamine H3 receptor is predominantly expressed in neuronal tissues, cell lines of neuronal origin are highly relevant. However, H3 receptor expression has also been identified in some cancer cell lines.
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): This cell line is of neuronal origin and has been used in studies of other H3 receptor antagonists like Clobenpropit[8].
-
HEK293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells recombinantly expressing the human H3 receptor: These are standard cell lines for studying the pharmacology of specific receptors in a controlled environment.
-
MDA-MB-231 and MCF7 (Human Breast Cancer): The demonstrated effect of the H3 antagonist OUP-186 in these cell lines suggests they may express functional H3 receptors[10].
-
Panc-1, MiaPaCa-2, and AsPC-1 (Human Pancreatic Cancer): Although a study showed no H3 receptor expression in these lines, it highlights the importance of verifying receptor expression before conducting functional assays[11].
Experimental Protocols
To ensure robust and reproducible data, the following detailed experimental protocols are recommended for assessing the activity of this compound dioxalate and other H3 receptor antagonists.
Cell Culture
-
Cell Lines: SH-SY5Y, HEK293-hH3R, MDA-MB-231, or other chosen cell lines.
-
Media: Use the appropriate growth medium for each cell line (e.g., DMEM/F12 for SH-SY5Y, DMEM for HEK293 and breast cancer lines), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Histamine H3 Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of the test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing the H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Test compounds: this compound dioxalate and alternatives.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay
This functional assay measures the ability of an H3 receptor antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of H3 receptor activation.
-
Materials:
-
Intact cells expressing the H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Histamine or another H3 receptor agonist.
-
Test compounds: this compound dioxalate and alternatives.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of the H3 receptor antagonist (e.g., this compound dioxalate) for a defined period.
-
Stimulate the cells with a fixed concentration of an H3 receptor agonist in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
Cell Proliferation/Viability Assay (e.g., MTT or WST-1 Assay)
This assay assesses the effect of the H3 receptor antagonist on cell growth and viability, which can be relevant in cancer cell lines.
-
Materials:
-
Cells seeded in a 96-well plate.
-
Test compounds: this compound dioxalate and alternatives.
-
MTT or WST-1 reagent.
-
Solubilization buffer (for MTT).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the histamine H3 receptor.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validation of H3R antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Ciproxifan | Histamine Receptor | TargetMol [targetmol.com]
- 8. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Pharmacology [pharm.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Histamine H3 receptor antagonist OUP-186 attenuates the proliferation of cultured human breast cancer cell lines [inis.iaea.org]
- 11. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Analysis of Novel ROS-Modulating Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel synthetic analogs designed to modulate intracellular Reactive Oxygen Species (ROS). The quantitative structure-activity relationship (QSAR) of these compounds has been investigated to elucidate the key structural features contributing to their antioxidant potential. The following sections detail the biological activity of these analogs, the experimental protocols used for their evaluation, and the signaling pathways implicated in their mechanism of action.
Comparative Biological Activity of ROS-Modulating Analogs
The antioxidant capacity of the synthesized analogs was evaluated using a dichlorodihydrofluorescein diacetate (DCF-DA) assay to measure the inhibition of intracellular ROS production. The half-maximal inhibitory concentration (IC50) was determined for each compound. The results are summarized in Table 1.
| Compound ID | Core Structure | R1-Substituent | R2-Substituent | IC50 (µM)[1] |
| RMA-001 | Indole | -H | -H | 58.7 |
| RMA-002 | Indole | -OCH3 | -H | 42.1 |
| RMA-003 | Indole | -Cl | -H | 65.4 |
| RMA-004 | Indole | -H | -NO2 | 78.2 |
| RMA-005 | Pyrimidine | -H | -NH2 | 35.5 |
| RMA-006 | Pyrimidine | -OH | -NH2 | 28.9 |
| RMA-007 | Pyrimidine | -H | -COOH | 45.3 |
| RMA-008 | Pyrazole | -CH3 | -Phenyl | 51.2 |
| RMA-009 | Pyrazole | -CF3 | -Phenyl | 62.8 |
| RMA-010 | Pyrazole | -CH3 | -Furyl | 47.6 |
Experimental Protocols
Intracellular ROS Detection Assay
Objective: To quantify the intracellular ROS scavenging activity of the synthesized analogs.
Methodology:
The assay was performed using the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[2][3]
-
Cell Culture: Human prostate cancer cells (PC-3) were cultured under standard conditions. Adherent cells were seeded in 96-well plates at a density of 2.5 x 10^4 cells per well and allowed to adhere overnight.[3]
-
Compound Treatment: The culture medium was removed, and cells were washed with Phosphate-Buffered Saline (PBS). The synthesized analogs were dissolved in DMSO and diluted in serum-free medium to final concentrations ranging from 1 to 100 µM. Cells were incubated with the compounds for 1 hour.
-
ROS Induction: Tert-Butyl hydroperoxide (TBHP) was used as a positive control to induce ROS production.[2]
-
Staining: Cells were washed with PBS and then incubated with 10 µM DCF-DA solution in the dark at 37°C for 30 minutes.[2][4]
-
Fluorescence Measurement: After incubation, the DCF-DA solution was removed, and the cells were washed with PBS. The fluorescence intensity was measured using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[2][5]
-
Data Analysis: The IC50 values were calculated by plotting the percentage of ROS inhibition against the logarithm of the compound concentration.
QSAR Modeling Workflow
A QSAR model was developed to correlate the structural features of the analogs with their observed antioxidant activity.[6][7][8] The general workflow for the QSAR study is depicted below.
Implicated Signaling Pathway: Keap1-Nrf2-ARE
The antioxidant activity of these analogs may be mediated through the activation of the Keap1-Nrf2-ARE signaling pathway, a critical regulator of cellular redox homeostasis.[9][10] Under oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
References
- 1. Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. abcam.cn [abcam.cn]
- 6. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to ROS 234 Dioxalate: An Analysis of Published Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published biological data for ROS 234 dioxalate, a potent histamine H3 receptor antagonist. The information is compiled from publicly available datasheets and scientific literature to assist researchers in evaluating its potential applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound dioxalate across different experimental models. These values are indicative of its potency as a histamine H3 receptor antagonist.
| Parameter | Value | Species/Tissue | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2][3] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1] |
| ED50 | 19.12 mg/kg (i.p.) | ex vivo Rat cerebral cortex | [1][2][3] |
Histamine H3 Receptor Signaling Pathway
This compound dioxalate functions as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The primary mechanism of action involves blocking the inhibitory effects of histamine on its own release and the release of other neurotransmitters. The activation of the H3 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. As an antagonist, this compound dioxalate blocks this pathway, leading to an increase in histamine and other neurotransmitter release.[4][5][6]
Caption: Histamine H3 Receptor Antagonist Signaling Pathway.
Experimental Protocols
The published data on this compound dioxalate is primarily based on two types of experimental assays: radioligand binding assays and functional assays in isolated tissues. The methodologies for these experiments are detailed below.
Radioligand Binding Assay (for pKi determination)
This assay measures the affinity of a compound for a specific receptor. For this compound dioxalate, this was likely performed using rat cerebral cortex membranes, which are a rich source of H3 receptors.
-
Membrane Preparation: Cerebral cortices from rats are homogenized and centrifuged to isolate the cell membranes containing the H3 receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to H3 receptors (e.g., [3H]-(R)-α-methylhistamine).
-
Competition: Different concentrations of this compound dioxalate are added to the incubation mixture to compete with the radioligand for binding to the H3 receptors.
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pKi is then calculated from the IC50 value.
Functional Assay on Isolated Guinea-Pig Ileum (for pKB determination)
This ex vivo assay assesses the functional antagonism of a compound on a physiological response mediated by H3 receptors.
-
Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution.
-
Stimulation: The tissue is electrically stimulated to induce contractions, which are partially mediated by the release of acetylcholine.
-
Agonist Application: A known H3 receptor agonist (e.g., (R)-α-methylhistamine) is added to the bath, which inhibits the electrically induced contractions by acting on presynaptic H3 receptors and reducing acetylcholine release.
-
Antagonist Application: Increasing concentrations of this compound dioxalate are added in the presence of the H3 agonist.
-
Measurement: The ability of this compound dioxalate to reverse the inhibitory effect of the H3 agonist on the ileum contractions is measured.
-
Data Analysis: The pKB value is calculated from the dose-response curves, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Caption: Representative Experimental Workflows for H3 Antagonist Characterization.
References
- 1. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for ROS 234: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of ROS 234, a potent H3 antagonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Disclaimer: Before handling or disposing of this compound, it is mandatory to obtain and thoroughly review the official Safety Data Sheet (SDS) provided by the manufacturer. This guide is based on general best practices for the disposal of potent research chemicals and should be supplemented with the specific information found in the SDS.
Immediate Safety and Handling Precautions
Given the potent biological activity of this compound, strict adherence to safety protocols is essential to prevent accidental exposure and environmental contamination.
-
Personal Protective Equipment (PPE): A standard laboratory coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) are required at all times when handling this compound. For handling the solid compound outside of a contained system, double gloving is recommended.
-
Designated Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk and contain any potential spills.
-
Spill Management: An appropriate chemical spill kit should be readily available in the laboratory. In case of a spill, follow the procedures outlined in the chemical's SDS and your institution's safety protocols.
Quantitative Data: Biological Activity of this compound Dioxalate
The following table summarizes the known biological potency of this compound dioxalate. This data highlights the compound's high affinity and activity, underscoring the need for careful disposal.
| Parameter | Species/System | Value | Reference |
| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1] |
| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1] |
| ED50 | ex vivo Rat cerebral cortex (ip) | 19.12 mg/kg | [1] |
Experimental Protocols Overview
The data presented above are derived from standard pharmacological assays designed to characterize the interaction of a compound with its biological target.
-
Receptor Binding Assays (pKi): These assays measure the affinity of a ligand (in this case, this compound) for a receptor (H3 receptor). Typically, this involves a competitive binding experiment where the test compound's ability to displace a radiolabeled ligand from the receptor is quantified. The pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.
-
Functional Assays (pKB): These in vitro assays determine the functional potency of an antagonist. For this compound, this would involve measuring its ability to inhibit the biological response induced by an H3 receptor agonist in a tissue or cell-based system, such as the guinea-pig ileum.
-
Ex Vivo Binding (ED50): This protocol assesses the in-body target engagement of a compound. This compound is administered to a live animal (rat), and after a specific time, brain tissue is analyzed to determine the dose required to occupy 50% of the H3 receptors.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Collection:
-
Solid Waste: Collect all unused or waste this compound powder, along with any grossly contaminated disposable items (e.g., weighing papers, gloves, pipette tips), in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container compatible with the solvent used.
-
Empty Containers: "Empty" containers that once held this compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste."
-
The full chemical name, "this compound dioxalate," must be written out.
-
For liquid waste, list all chemical constituents, including solvents and an estimated concentration of this compound.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area within the laboratory.
-
Utilize secondary containment (e.g., a larger, chemical-resistant bin) to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: A workflow diagram for the proper disposal of this compound.
References
Essential Safety and Handling Guide for ROS 234 Dioxalate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of ROS 234 dioxalate, a potent H3 antagonist. Adherence to these procedures is essential to ensure a safe laboratory environment.
Product Identification and Hazard Summary
| Identifier | Information |
| Product Name | This compound dioxalate |
| CAS Number | 1781941-93-2[1] |
| Chemical Formula | C₁₃H₁₅N₅·2(C₂H₂O₄) |
| Molecular Weight | 421.37 g/mol |
| Primary Hazard | Potent H3 Antagonist |
Hazard Statement: The toxicological properties of this compound have not been fully investigated. It is recommended to handle it as a potentially hazardous substance. Based on the dioxalate salt form, it may be harmful if swallowed or in contact with skin, and may cause eye and skin irritation.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound dioxalate.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of dust or aerosols. |
Handling and Storage Procedures
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by clearing it of unnecessary items and ensuring easy access to an emergency eyewash station and safety shower.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound dioxalate is soluble in water and DMSO.
-
Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Storage Plan:
| Condition | Requirement |
| Temperature | Room Temperature |
| Atmosphere | Desiccate (store in a dry environment) |
| Container | Tightly sealed, clearly labeled container |
Disposal Plan
All waste materials contaminated with this compound dioxalate must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a labeled, sealed container for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Solutions Containing this compound Dioxalate | Collect in a sealed, labeled waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste in accordance with institutional protocols. |
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | If swallowed, wash out mouth with water provided the person is conscious. Call a physician. |
Experimental Workflow for Handling this compound Dioxalate
Caption: A step-by-step workflow for the safe handling of this compound dioxalate.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

